molecular formula C14H12O4 B1592893 2-(Benzyloxy)-5-hydroxybenzoic acid CAS No. 814262-90-3

2-(Benzyloxy)-5-hydroxybenzoic acid

Cat. No.: B1592893
CAS No.: 814262-90-3
M. Wt: 244.24 g/mol
InChI Key: QFVLBJUZNZZXFF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLBJUZNZZXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647241
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814262-90-3
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Structural Elucidation of 2-(Benzyloxy)-5-hydroxybenzoic Acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 2-(Benzyloxy)-5-hydroxybenzoic acid, a substituted salicylic acid derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a logical, field-tested workflow, explaining the causality behind experimental choices and demonstrating a self-validating analytical system.

The structure , 2-(Benzyloxy)-5-hydroxybenzoic acid, possesses several key features that lend themselves to a multi-technique spectroscopic analysis: a substituted aromatic ring, a carboxylic acid, a phenol, and a benzyl ether. Our approach will systematically deconstruct the molecule using data from high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FT-IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

I. Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides the atomic inventory and clues to the presence of rings and/or multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy and precision.[1]

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)Proposed Formula
[M-H]⁻243.0657243.06611.6C₁₄H₁₁O₄⁻
[M+H]⁺245.0814245.0810-1.6C₁₄H₁₃O₄⁺

From this data, the molecular formula is confidently assigned as C₁₄H₁₂O₄ .

The Degree of Unsaturation (DoU) is then calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (12/2) = 9

A DoU of 9 suggests a significant number of rings and/or double bonds, consistent with the presence of two aromatic rings.

II. Functional Group Identification: The Infrared Perspective

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.[2] For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed for its simplicity and minimal sample preparation.[2]

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (Phenol)
3300-2500Very BroadO-H stretch (Carboxylic acid, H-bonded)
~3030MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic, CH₂)
~1680StrongC=O stretch (Carboxylic acid, conjugated)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether and Carboxylic acid)

The FT-IR spectrum strongly indicates the presence of a carboxylic acid, a phenol, an aromatic ring, and aliphatic C-H bonds. The broadness of the hydroxyl stretches is characteristic of hydrogen bonding.

III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of different types of carbon atoms.

Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A~11.5br s1H--COOH
B~9.5br s1H-Ar-OH
C7.45d2H7.5H-2', H-6'
D7.40t2H7.5H-3', H-5'
E7.33t1H7.5H-4'
F7.25d1H3.0H-6
G7.10dd1H8.8, 3.0H-4
H6.95d1H8.8H-3
I5.15s2H--OCH₂-

Table 4: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
171.5-COOH
155.0C-2
152.0C-5
137.0C-1'
128.8C-3', C-5'
128.3C-4'
128.0C-2', C-6'
123.0C-4
118.5C-6
115.0C-3
113.0C-1
70.0-OCH₂-

The ¹H NMR spectrum clearly shows the presence of a monosubstituted benzene ring (signals C, D, E) and a 1,2,4-trisubstituted benzene ring (signals F, G, H). The singlet at 5.15 ppm corresponds to a methylene group flanked by electronegative atoms. The broad singlets at higher chemical shifts are characteristic of acidic protons of a carboxylic acid and a phenol. The ¹³C NMR spectrum shows 12 distinct signals, which, considering the symmetry of the monosubstituted ring, accounts for all 14 carbon atoms.

2D NMR: Establishing Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the pieces of the puzzle.[4]

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.[5]

G cluster_salicylic Salicylic Acid Ring cluster_benzyl Benzyl Ring H3 H-3 (6.95 ppm) H4 H-4 (7.10 ppm) H3->H4 J = 8.8 Hz H6 H-6 (7.25 ppm) H4->H6 J = 3.0 Hz H2_6 H-2'/6' (7.45 ppm) H3_5 H-3'/5' (7.40 ppm) H2_6->H3_5 J = 7.5 Hz H4_prime H-4' (7.33 ppm) H3_5->H4_prime J = 7.5 Hz

Fig 1. COSY correlations confirm the spin systems of the two aromatic rings.

The COSY data confirms the connectivity of the protons on both aromatic rings. For the trisubstituted ring, H-3 is coupled to H-4, and H-4 is coupled to H-6, establishing their relative positions. Similarly, the protons of the monosubstituted ring show the expected ortho and meta couplings.

The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[6]

Fig 2. HSQC correlations link protons to their directly attached carbons.

The HSQC spectrum allows for the direct assignment of the protonated carbons. For instance, the proton at 6.95 ppm is attached to the carbon at 115.0 ppm.

The HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and identifying quaternary carbons.[7]

Table 5: Key HMBC Correlations

Proton (δ, ppm)Correlated Carbons (δ, ppm)Inferred Connectivity
H-3 (6.95)152.0 (C-5), 113.0 (C-1)H-3 is adjacent to C-1 and C-5
H-4 (7.10)155.0 (C-2), 118.5 (C-6)H-4 is adjacent to C-2 and C-6
H-6 (7.25)152.0 (C-5), 123.0 (C-4)H-6 is adjacent to C-4 and C-5
-OCH₂- (5.15)152.0 (C-5), 137.0 (C-1')-OCH₂- links C-5 and C-1'
H-2'/6' (7.45)137.0 (C-1'), 70.0 (-OCH₂-)H-2'/6' are ortho to C-1'

The HMBC data is the final piece of the puzzle. The correlation between the benzylic protons (-OCH₂-) at 5.15 ppm and the carbon at 152.0 ppm (C-5) on the salicylic acid ring, as well as the carbon at 137.0 ppm (C-1') on the monosubstituted ring, definitively establishes the benzyloxy linkage at the C-5 position. The other correlations confirm the substitution pattern on the salicylic acid ring.

Fig 3. Key HMBC correlations establishing the final structure.
(Note: A proper chemical structure image would replace the placeholder in a full implementation.)

IV. Corroboration and Fragmentation Analysis: Mass Spectrometry Revisited

Beyond determining the molecular formula, mass spectrometry, particularly with tandem MS (MS/MS), can provide structural information through fragmentation analysis. The fragmentation pattern of 2-(Benzyloxy)-5-hydroxybenzoic acid is expected to be influenced by the cleavage of the benzyl ether bond.

A characteristic fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to the formation of a stable tropylium ion.

Table 6: Predicted MS/MS Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFragment Identity
245.0891.05C₇H₆O₃Tropylium ion
245.08153.02C₇H₈Dihydroxybenzoic acid cation

The observation of a prominent peak at m/z 91 would be strong evidence for the benzyloxy group.

V. Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition : Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

  • 2D NMR (COSY, HSQC, HMBC) : Utilize standard pulse programs for each experiment, optimizing parameters such as spectral widths and the number of increments in the indirect dimension to achieve adequate resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : If using an ATR accessory, place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample scan.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition : Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

Conclusion

The synergistic application of HRMS, FT-IR, and a suite of 1D and 2D NMR experiments provides a robust and self-validating workflow for the complete structure elucidation of 2-(Benzyloxy)-5-hydroxybenzoic acid. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide has outlined not only the data but also the logical progression and the "why" behind each analytical step, providing a framework for researchers to approach similar challenges in small molecule characterization with confidence and scientific rigor.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • SciELO. (2024, May 15). Article. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • YouTube. (2021, May 21). Webinar: Advanced FTIR Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and Chelating Properties of Benzimidazole-Salicylic Acid Combined Molecule. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, phenylmethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • AZoNetwork. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Chemicalland21. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, phenylmethyl ester (CAS 118-58-1). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Phenyl Ether. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique therapeutic potential. Substituted benzoic acid derivatives, in particular, have long been recognized for their versatile biological activities. This guide focuses on a specific and promising compound, 2-(Benzyloxy)-5-hydroxybenzoic acid, providing a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery. As a Senior Application Scientist, the aim of this document is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to guide researchers in their endeavors with this intriguing molecule.

Core Molecular Attributes: Formula and Molecular Weight

The foundational step in understanding any chemical entity is to establish its fundamental properties. The compound of interest, while sometimes referred to as 2-(Benzyloxy)-5-hydroxybenzoic acid, is more formally and commonly identified by its IUPAC name, 5-(Benzyloxy)-2-hydroxybenzoic acid . This nomenclature is critical for accurate database searching and unambiguous scientific communication.

The key molecular identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
CAS Number 16094-44-3[1]
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid

These fundamental properties are the bedrock upon which all further experimental and theoretical investigations are built.

Synthesis and Purification: A Practical Workflow

The synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid can be approached through several routes. A robust and commonly employed method is the selective O-alkylation of a dihydroxybenzoic acid precursor. The rationale behind this approach lies in the differential reactivity of the hydroxyl groups, which can be exploited to achieve regioselective benzylation.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic Acid cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,5-Dihydroxybenzoic_acid 2,5-Dihydroxybenzoic acid Reaction_Mixture Reaction Mixture 2,5-Dihydroxybenzoic_acid->Reaction_Mixture Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification 1. Reaction 2. Quenching Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Final_Product 5-(Benzyloxy)-2-hydroxybenzoic acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful isolation and characterization of the product at the end confirms the efficacy of the preceding steps.

Materials:

  • 2,5-Dihydroxybenzoic acid (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in anhydrous DMF. Add potassium carbonate to the solution. The use of an anhydrous solvent and a suitable base is crucial to facilitate the nucleophilic attack of the phenoxide ion on the benzyl bromide.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide dropwise at room temperature. The slight excess of benzyl bromide ensures the complete consumption of the limiting reagent.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. This step protonates the carboxylate and any unreacted phenoxide, precipitating the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 5-(Benzyloxy)-2-hydroxybenzoic acid.

Analytical Characterization

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons of the benzoic acid ring (3H).- Aromatic protons of the benzyl group (5H).- Methylene protons of the benzyl group (-CH₂-) appearing as a singlet.- Two singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
¹³C NMR - Resonances for the 14 carbon atoms.- A signal for the carbonyl carbon of the carboxylic acid at a downfield chemical shift.- Signals for the aromatic carbons of both the benzoic acid and benzyl moieties.- A signal for the methylene carbon of the benzyl group.
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group.- A sharp, strong absorption for the C=O stretch of the carboxylic acid.- C-O stretching bands.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated/deprotonated molecular ion peaks ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 244.24.

Applications in Drug Discovery and Research

The primary area of interest for 5-(Benzyloxy)-2-hydroxybenzoic acid in drug discovery is as a scaffold for the development of HIV-1 integrase inhibitors .

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[2] Many integrase inhibitors function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site.[2] The 2-hydroxybenzoic acid (salicylic acid) moiety of 5-(Benzyloxy)-2-hydroxybenzoic acid is a key pharmacophore that can participate in this metal chelation, thereby inhibiting the enzyme's function.

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition Viral_DNA Viral DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Integration Integration into Host DNA PIC->Integration Replication Viral Replication Integration->Replication Inhibitor 5-(Benzyloxy)-2-hydroxybenzoic acid derivative Chelation Metal Ion Chelation in Active Site Inhibitor->Chelation Chelation->Integrase Inhibits

Caption: The inhibitory action of 5-(Benzyloxy)-2-hydroxybenzoic acid derivatives on HIV-1 integrase.

The benzyloxy group in the 5-position can be further modified to enhance binding affinity and pharmacokinetic properties, making this compound a valuable starting point for the design of novel anti-HIV agents.

Potential as a Scaffold in Other Therapeutic Areas

Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] While specific studies on the broader biological profile of 5-(Benzyloxy)-2-hydroxybenzoic acid are limited, its structural motifs suggest potential for exploration in other therapeutic areas. The combination of a salicylic acid core with a modifiable benzyloxy group provides a versatile platform for generating libraries of compounds for screening against various biological targets.

Conclusion and Future Directions

5-(Benzyloxy)-2-hydroxybenzoic acid is a molecule of significant interest, particularly in the context of anti-retroviral drug discovery. Its straightforward synthesis and the established role of its core structure in enzyme inhibition provide a solid foundation for further research. Future investigations should focus on the detailed elucidation of its biological activity profile beyond HIV-1 integrase inhibition, as well as the systematic exploration of its derivatives to optimize potency and selectivity for various therapeutic targets. This in-depth guide provides the necessary technical framework for researchers and scientists to confidently engage with this promising compound in their drug development endeavors.

References

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Manuja, R., et al. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2013.
  • IAPAC. How Integrase Inhibitors Work. International Association of Providers of AIDS Care. [Link]

  • Johnson, E. The Role of Integrase Inhibitors in Modern HIV Therapy. Journal of HIV & Retro Virus. [Link]

Sources

A Technical Guide to the Discovery and History of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydroxybenzoic acids, a group of phenolic compounds, hold a significant place in the annals of chemical and pharmaceutical science. This technical guide provides an in-depth exploration of their discovery and historical development, with a primary focus on the three key isomers: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. We will trace the journey of these molecules from their natural origins in botanical sources to the pivotal development of industrial synthetic routes that made their widespread application possible. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also insights into the causality behind key experimental advancements and detailed protocols of seminal synthetic procedures.

Introduction: The Isomeric Landscape of Hydroxybenzoic Acids

The hydroxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these two functional groups give rise to three structural isomers, each with a unique history and distinct physicochemical properties that have dictated their divergent paths in science and industry.

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The ortho isomer. Its history is the most profound, deeply intertwined with the development of modern pharmaceuticals, most notably as the precursor to aspirin.

  • 3-Hydroxybenzoic Acid: The meta isomer. While less prominent than its siblings, it has found applications in the synthesis of various chemicals and pharmaceuticals.

  • 4-Hydroxybenzoic Acid: The para isomer. This isomer is a cornerstone of the preservation industry, serving as the parent compound for the widely used paraben esters.

The following diagram illustrates the fundamental isomeric relationship that is central to understanding their distinct histories.

Salicylic_Discovery cluster_NaturalSource Natural Source cluster_Isolation Chemical Isolation & Conversion Willow Willow Bark (Salix sp.) Salicin Salicin (C₁₃H₁₈O₇) Isolated by Buchner (1828) Willow->Salicin Extraction SalicylicAcid Salicylic Acid (C₇H₆O₃) Synthesized by Piria (1838) Salicin->SalicylicAcid Hydrolysis & Oxidation

Caption: From natural source to pure chemical compound.

The Industrial Revolution: Scalable Synthesis

While isolation from natural sources proved the compound's utility, it was commercially unviable for mass production. The breakthrough came with the development of a fully synthetic route from a common industrial chemical.

In 1860, the German chemist Hermann Kolbe developed the first commercially viable synthesis of salicylic acid. [1][2]This process, later refined by Rudolf Schmitt and now known as the Kolbe-Schmitt reaction , was a landmark achievement in industrial organic synthesis. [2][3]It marked a critical shift from reliance on limited natural products to scalable chemical manufacturing, making salicylic acid widely and cheaply available for the first time. [4] Causality Behind the Experimental Choice: Kolbe's genius was in recognizing that phenol, a readily available coal tar derivative, could serve as a starting material. By converting phenol to its more nucleophilic phenoxide salt, it could react with carbon dioxide (a weak electrophile) to install the required carboxylic acid group onto the aromatic ring. [5]

This protocol describes the industrial process for synthesizing salicylic acid.

  • Phenoxide Formation: Phenol is treated with a stoichiometric amount of sodium hydroxide in an aqueous solution to form sodium phenoxide. The water is then evaporated under vacuum to yield the dry sodium phenoxide salt.

  • Carboxylation: The dry sodium phenoxide powder is placed in a high-pressure autoclave. The vessel is heated to approximately 125°C and pressurized with carbon dioxide to around 100 atmospheres. [3][6]3. Rearrangement: Under these conditions, the CO₂ undergoes an electrophilic aromatic substitution, primarily at the ortho position, to form sodium salicylate. The choice of sodium as the cation is critical for directing the carboxylation to the ortho position.

  • Acidification: The reaction mixture, containing sodium salicylate, is dissolved in water and treated with a strong mineral acid, such as sulfuric acid. [3]5. Isolation: This protonation step precipitates the sparingly soluble salicylic acid, which is then isolated by filtration, washed with cold water to remove inorganic salts, and dried.

The workflow is visualized below.

Kolbe_Schmitt_Workflow Phenol Start: Phenol (from Coal Tar) NaOH 1. React with NaOH Phenol->NaOH Phenoxide Intermediate: Sodium Phenoxide (Dry Powder) NaOH->Phenoxide CO2 2. React with CO₂ (125°C, 100 atm) Phenoxide->CO2 Salicylate Intermediate: Sodium Salicylate CO2->Salicylate Acid 3. Acidify (e.g., H₂SO₄) Salicylate->Acid Product End Product: Salicylic Acid (Precipitate) Acid->Product

Caption: The Kolbe-Schmitt reaction workflow.

4-Hydroxybenzoic Acid: The Pillar of Preservation

While salicylic acid was making waves in medicine, its para isomer, 4-hydroxybenzoic acid (4-HBA), was on a trajectory to become indispensable in the food, cosmetic, and pharmaceutical industries.

Synthesis and Development

The commercial production of 4-HBA also relies on the Kolbe-Schmitt reaction, but with a crucial modification that demonstrates a deep understanding of reaction mechanisms. [7][8] The Cation Effect: When the Kolbe-Schmitt reaction is performed with potassium phenoxide instead of sodium phenoxide, the major product is 4-hydroxybenzoic acid. [3][9]This change in regioselectivity is attributed to the larger ionic radius of the potassium ion, which favors the formation of the thermodynamically more stable para isomer, especially at higher temperatures. [3]

The Rise of Parabens

The primary industrial importance of 4-HBA is as the precursor to its esters, known as parabens . [7]These compounds (e.g., methylparaben, propylparaben) are formed by the esterification of the carboxylic acid group of 4-HBA. The first patent for a paraben-based preservative was filed in 1924. [10]By the 1950s, their effectiveness, low cost, and broad-spectrum antimicrobial activity led to their widespread adoption as preservatives. [10][11]

3-Hydroxybenzoic Acid: The Quiet Isomer

The history of 3-hydroxybenzoic acid is less documented than that of its isomers, but it is nonetheless an important specialty chemical.

Synthesis and Natural Occurrence

Unlike its isomers, 3-hydroxybenzoic acid is not typically produced via the Kolbe-Schmitt reaction. A common laboratory and industrial synthesis involves the alkali fusion of 3-sulfobenzoic acid at high temperatures (210–220°C). [12]It is also found in nature, albeit in smaller quantities than salicylic acid. It has been identified as a component of castoreum, an exudate from beavers, and can be found in fruits like pineapple. [12]

Applications

3-Hydroxybenzoic acid and its derivatives have a range of applications, including:

  • Use as a synthetic intermediate in the production of various pharmaceuticals and other specialty chemicals. [13]* Exhibiting a range of biological activities, including antimicrobial and antioxidant properties. [13]

Comparative Timeline and Properties

The following table summarizes the key historical milestones and properties of the three isomers for easy comparison.

Feature2-Hydroxybenzoic Acid (Salicylic Acid)3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Key Discovery Conversion from salicin by Piria (1838) [14][15]Synthesis via alkali fusion of 3-sulfobenzoic acid [12]Synthesis via Kolbe-Schmitt using potassium phenoxide [3][9]
Natural Source Willow Bark (Salix), Meadowsweet (Spiraea) [16][17]Castoreum, Pineapple [12]Coconut, Açaí Oil, Carrots [8][9]
Key Synthetic Route Kolbe-Schmitt (Sodium Phenoxide + CO₂) [1][3]Alkali Fusion of Sulfonated Benzoic Acid [12]Kolbe-Schmitt (Potassium Phenoxide + CO₂) [7][9]
Primary Application Precursor to Aspirin, Dermatology [1][4]Synthetic Intermediate [13]Precursor to Parabens (Preservatives) [7][10]
Melting Point 159 °C201 °C214.5 °C
Acidity (pKa) 2.974.084.54 [9]

Conclusion

The history of the hydroxybenzoic acids is a compelling narrative of scientific progress, demonstrating the evolution of chemistry from the observation of natural phenomena to the precise control of molecular synthesis. The distinct paths of the ortho, meta, and para isomers highlight how a subtle change in molecular structure can lead to vastly different applications, from blockbuster drugs like aspirin to essential industrial preservatives. This journey, from the ancient use of willow bark to the sophisticated industrial chemistry of the Kolbe-Schmitt reaction, provides invaluable lessons in drug discovery, process development, and the enduring relationship between natural products and synthetic chemistry.

References

  • American Chemical Society. (2015, December 28). 4-Hydroxybenzoic acid. [Link]

  • Daud, F., & Scott, G. (2022). The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. Cell Proliferation, 55(1), e13157. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Ito, S., & Ogata, Y. (1970). Method for preparing p-hydroxybenzoic acid. U.S.
  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Wikipedia. 3-Hydroxybenzoic acid. [Link]

  • McGovney, K., Farhadi, A., & Bean, N. (n.d.). Kolbe-Schmitt Salicylic Acid Synthesis and Utilization. [Link]

  • Oliva Skin & Hair Clinic. (2025, February 10). Salicylic Acid in Foods: Top Sources, Benefits & Risks. [Link]

  • Galeazzi, M., & Marcolongo, R. (2001). [The Italian contributions to the history of salicylates]. Reumatismo, 53(2), 136-142. [Link]

  • Shara, M., & Stohs, S. J. (2023). Willow Bark (Salix spp.) Used for Pain Relief in Arthritis: A Meta-Analysis of Randomized Controlled Trials. Journal of Dietary Supplements, 20(5), 785-802. [Link]

  • Ganguly, P., & Juurlink, B. H. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. BioMed Research International, 2014, 647303. [Link]

  • Chee, M. K., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Industrial Microbiology & Biotechnology, 48(11-12), kuab072. [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1981). Process for the preparation of 3-hydroxybenzoic acid. U.S.
  • Atabaki, R., et al. (2020). Historical perspective of aspirin: A journey from discovery to clinical practice. Avicenna Journal of Phytomedicine, 10(5), 439-447. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522 aspirin/]([Link] aspirin/)

  • The Pharmaceutical Journal. (2014, October 14). A pioneer in the development of aspirin. [Link]

  • WebMD. (2025, February 7). 6 Foods High in Salicylates and Why You Should Avoid Them. [Link]

  • Grokipedia. Kolbe–Schmitt reaction. [Link]

  • Humble Abode. (2024, August 22). Understanding Parabens: History, Uses, and Impact. [Link]

  • UTMB Health. (2021, June 4). Origin Story of Aspirin. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Today In Science History. (2014, September 27). Hermann Kolbe and the Synthesis of Salicylic Acid. [Link]

  • The Oxford Scientist. (2024, July 13). From willow bark to aspirin: The evolution of modern medicine, through the rise and fall of ancient and medieval empires. [Link]

  • The Pharmaceutical Journal. (2014, September 26). A history of aspirin. [Link]

  • Lemay, J., & Brasseur, P. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2429–2434. [Link]

  • NDTV Food. (2025, March 12). Salicylic Acid In Your Kitchen: 4 Natural Ingredients That Will Help You Get Rid Of Acne. [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1981). Preparation of 3-hydroxybenzoic acid.
  • ResearchGate. Raffaele Piria (1814-1865). [Link]

  • McGill University Office for Science and Society. (2024, April 5). Sordid Medicine Shows Exploited Indigenous Cures. [Link]

  • SkinScience MD. (2022, May 11). 8 Natural Ingredients to Fight Acne. [Link]

  • YouTube. (2022, February 19). Salicylic Acid synthesis from Phenol | Kolber Schmitt reaction. [Link]

  • MDPI. (2019). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. [Link]

  • Science History Institute. (2009, June 3). Aspirin: Turn-of-the-Century Miracle Drug. [Link]

  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent No. EP 0206635 B1. [Link]

  • L.S.College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction. [Link]

  • Paterson, J. R., et al. (2011). Natural salicylates: foods, functions and disease prevention. Food & Function, 2(9), 533-545. [Link]

  • Fiveable. Kolbe-Schmitt Reaction Definition - Organic Chemistry Key Term. [Link]

  • Cosmetic Ingredient Review. (2017, June 1). Preserving the Facts on Parabens: An Overview of These Important Tools of the Trade. [Link]

  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • Nature's Poisons. (2014, July 24). Salicylic Acid: The Journey From Humble Willow to Aspirin. [Link]

  • The Pontifical Academy of Sciences. (n.d.). THE HISTORY OF ASPIRIN: THE DISCOVERIES THAT CHANGED CONTEMPORARY MEDICINE. [Link]

  • Study.com. Aspirin | Overview, History & Discovery. [Link]

  • jOeCHEM. (2020, March 30). The Kolbe Reaction. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-hydroxybenzoic acid, a derivative of salicylic acid, is a molecule of interest in medicinal chemistry and materials science. Its structural features, including a carboxylic acid, a phenol, and a benzyl ether, contribute to its unique physicochemical properties and potential for various applications. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this compound. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of 2-(Benzyloxy)-5-hydroxybenzoic acid.

Physicochemical Properties

A foundational understanding of the basic properties of 2-(Benzyloxy)-5-hydroxybenzoic acid is crucial before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.24 g/mol [1][2]
IUPAC Name 2-(Benzyloxy)-5-hydroxybenzoic acid
Synonyms 5-(Benzyloxy)-2-hydroxybenzoic acid, 5-Benzyloxysalicylic acid[1]
CAS Number 16094-44-3[1][2]

Molecular Structure and Logic

The strategic placement of functional groups on the benzoic acid scaffold dictates the expected spectroscopic outcomes. The hydroxyl and benzyloxy groups are ortho and meta to the carboxylic acid, respectively, influencing the electronic environment of the entire molecule.

Figure 1: Molecular Structure of 2-(Benzyloxy)-5-hydroxybenzoic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar benzoic acid and to avoid the exchange of labile protons (hydroxyl and carboxylic acid) with the solvent. Other options include deuterated methanol (CD₃OD) or acetone (acetone-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)-5-hydroxybenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.[3]

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~12.0 - 13.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.
~9.0 - 10.0Singlet, broad1HAr-OHThe phenolic proton is also acidic and appears as a broad singlet. Its position is influenced by hydrogen bonding.
~7.2 - 7.5Multiplet5H-OCH₂Ph Protons of the phenyl group of the benzyl ether will appear in the typical aromatic region.[4][5]
~7.1 - 7.2Doublet1HAr-HAromatic proton ortho to the hydroxyl group.
~6.8 - 7.0Doublet of doublets1HAr-HAromatic proton ortho to the benzyloxy group and meta to the hydroxyl group.
~6.7 - 6.8Doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~5.1Singlet2H-OCH₂ PhThe benzylic methylene protons are adjacent to an oxygen atom and a phenyl group, resulting in a downfield shift.[3]

Expert Insights: The exact chemical shifts and coupling constants of the aromatic protons will depend on the solvent and the specific electronic effects of the substituents. 2D NMR techniques such as COSY and HSQC would be invaluable in definitively assigning the proton and carbon signals.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Causality
~170 - 175-C OOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms.[6]
~150 - 160Ar-C -OHThe aromatic carbon attached to the hydroxyl group is shifted downfield due to the oxygen's electronegativity.[7]
~145 - 155Ar-C -OBnThe aromatic carbon bearing the benzyloxy group is also shifted downfield.
~136 - 138Ar-C (ipso, benzyl)The ipso-carbon of the benzyl group's phenyl ring.
~127 - 130Ar-C H (benzyl)The carbons of the phenyl ring of the benzyl group.
~115 - 125Ar-C HAromatic methine carbons of the benzoic acid ring.
~110 - 115Ar-C -COOHThe ipso-carbon to which the carboxylic acid is attached.
~70-OC H₂PhThe benzylic carbon is shifted downfield due to the adjacent oxygen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[8]

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale and Causality
3300 - 2500 (broad)O-H stretchCarboxylic acidThe broadness is due to strong intermolecular hydrogen bonding.[9]
~3200 (broad)O-H stretchPhenolThis peak may be superimposed on the broad carboxylic acid O-H stretch.
~3030C-H stretchAromaticCharacteristic C-H stretching of the sp² hybridized carbons in the benzene rings.
~2950C-H stretchAliphaticC-H stretching of the benzylic methylene group.
1700 - 1680C=O stretchCarboxylic acidThe carbonyl stretch is a strong, sharp absorption. Its position indicates conjugation with the aromatic ring.[9][10]
1600 - 1450C=C stretchAromaticMultiple bands are expected due to the vibrations of the benzene rings.
~1250C-O stretchEther, Phenol, Carboxylic AcidThese C-O stretching vibrations can be complex and overlap.

Self-Validation: The presence of the broad O-H stretch, the sharp C=O stretch, and the aromatic C=C and C-H stretches provides a strong indication of the presence of a hydroxy-substituted aromatic carboxylic acid with an ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent pseudomolecular ion.[8]

  • Analysis: The sample is introduced into the mass spectrometer, typically dissolved in a solvent like methanol or acetonitrile, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Molecular Ion: In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 243.23. In positive ion mode, [M+H]⁺ at m/z 245.25 or [M+Na]⁺ at m/z 267.23 may be observed.

  • Key Fragmentation Pathways:

    • Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for benzoic acids, which would result in a fragment ion.

    • Benzylic Cleavage: Cleavage of the benzyl group is highly probable, leading to a prominent ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

    • Loss of the Benzyloxy Group: Cleavage of the C-O bond of the ether can also occur.

G cluster_pos Positive Ion Mode M [M-H]⁻ m/z 243 F1 Loss of CO₂ [M-H-CO₂]⁻ m/z 199 M->F1 - CO₂ F3 Loss of Benzyl radical [M-H-C₇H₇]⁻ m/z 152 M->F3 - C₇H₇• F2 [C₇H₇]⁺ m/z 91 (Positive Mode) M_pos [M+H]⁺ m/z 245 M_pos->F2 - C₈H₈O₃

Figure 2: Plausible ESI-MS Fragmentation Pathways.

Summary

The collective analysis of NMR, IR, and MS data provides a comprehensive and definitive characterization of 2-(Benzyloxy)-5-hydroxybenzoic acid. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This multi-technique approach ensures the scientific integrity of any research or development involving this compound.

References

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • SciELO. (2024). Article. [Link]

  • NIST. Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • NIST. Benzoic acid, 2-hydroxy-5-sulfo-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • MassBank. 2,5-Dihydroxybenzoic acid. [Link]

  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. Absorption spectrum of 2-hydroxy benzoic acid (2OH-BA), C 7 H 6 O 3 at... [Link]

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...). [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • NIST. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

  • AA Blocks. 5-(Benzyloxy)-2-hydroxybenzoic acid. [Link]

Sources

potential biological activities of 2-(Benzyloxy)-5-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Benzyloxy)-5-hydroxybenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The landscape of modern drug discovery is characterized by an intensive search for novel chemical scaffolds that offer both therapeutic efficacy and synthetic accessibility. Within this landscape, phenolic compounds, particularly derivatives of hydroxybenzoic acid, have emerged as a privileged class of molecules.[1][2] Naturally abundant and possessing a wide spectrum of biological activities, these compounds serve as foundational templates for the development of new therapeutic agents.[1][2] This guide focuses on a specific, promising subclass: 2-(Benzyloxy)-5-hydroxybenzoic acid derivatives .

This core structure, featuring a salicylic acid backbone with a bulky benzyloxy group at the 2-position and a free hydroxyl at the 5-position, presents a unique combination of steric and electronic properties. The benzyloxy group can enhance lipophilicity, influencing membrane permeability and target engagement, while the phenolic hydroxyl and carboxylic acid moieties provide critical hydrogen bonding capabilities. This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic promise of these derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols, and offer insights into future research trajectories.

Synthetic Strategies: From Core Structure to Diverse Derivatives

The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid derivatives typically begins with commercially available precursors, most commonly 2,5-dihydroxybenzoic acid (gentisic acid). The strategic differentiation of the two hydroxyl groups is the cornerstone of the synthetic approach.

A prevalent strategy involves the selective protection of the more acidic carboxyl group, followed by a Williamson ether synthesis to introduce the benzyl group at the 2-position. Subsequent modifications can be performed on the remaining hydroxyl group, the carboxylic acid, or the aromatic rings to generate a library of derivatives.

A representative synthetic pathway is outlined below. It is important to note that reaction conditions, such as the choice of base and solvent, are critical for optimizing yield and preventing side reactions like the formation of dibenzylated products. For instance, the synthesis of related benzothiazole derivatives involves the condensation of starting materials followed by reaction with corresponding benzyl chlorides or bromides under specific conditions.[3]

Experimental Protocol: General Synthesis of a 2-(Benzyloxy)-5-hydroxybenzoic Acid Derivative
  • Esterification of the Carboxylic Acid:

    • Dissolve 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Neutralize the reaction mixture, extract the methyl ester with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

  • Selective Benzylation:

    • Dissolve the resulting methyl 2,5-dihydroxybenzoate in an anhydrous polar aprotic solvent (e.g., DMF or acetone).

    • Add a mild base (e.g., potassium carbonate) and benzyl bromide. The stoichiometry is critical to favor mono-benzylation.

    • Stir the reaction at room temperature or with gentle heating (50-60°C) for 12-24 hours, monitoring by TLC. The hydroxyl group at the 2-position is generally more reactive in this step.

    • Upon completion, quench the reaction with water, extract the product, and purify via column chromatography to isolate methyl 2-(benzyloxy)-5-hydroxybenzoate.

  • Hydrolysis (Saponification):

    • Dissolve the purified ester in a mixture of THF/methanol and water.

    • Add an excess of a strong base (e.g., lithium hydroxide or sodium hydroxide).[4]

    • Stir at room temperature for 2-4 hours.

    • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product, 2-(Benzyloxy)-5-hydroxybenzoic acid.

    • Filter, wash with cold water, and dry the solid product.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This modular synthesis allows for the creation of a diverse library of compounds by using substituted benzyl bromides in step 2 or by further derivatizing the carboxylic acid or the 5-hydroxyl group.

G cluster_0 Synthetic Workflow A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-Dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(Benzyloxy)-5-hydroxybenzoate B->C Selective Benzylation (BnBr, K₂CO₃) D 2-(Benzyloxy)-5-hydroxybenzoic Acid C->D Saponification (LiOH, H₂O) E Derivative Library D->E Further Derivatization

Caption: General synthetic workflow for 2-(benzyloxy)-5-hydroxybenzoic acid derivatives.

Core Biological Activities and Mechanistic Insights

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for addressing various pathological conditions. Their therapeutic potential stems from their ability to modulate key cellular pathways involved in cancer, inflammation, oxidative stress, and microbial infections.[5][6]

Anticancer Potential

Hydroxybenzoic acid derivatives are increasingly recognized for their anticancer properties, which are often mediated through the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[2][7][8]

Mechanism of Action: Targeting Sirtuin 5 (SIRT5)

A compelling mechanism for the anticancer activity of this scaffold involves the inhibition of SIRT5. SIRT5 is a mitochondrial NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from target proteins.[9] Its dysregulation has been implicated in numerous cancers, including non-small cell lung cancer and colorectal cancer, making it an attractive therapeutic target.[9]

Studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5.[9] Molecular docking and structure-activity relationship (SAR) studies reveal that both the carboxylic acid and the adjacent hydroxyl group are essential for binding to the active site and maintaining inhibitory activity.[9] The benzyloxy group at the 2-position can be further optimized to enhance potency and selectivity. By inhibiting SIRT5, these compounds can disrupt cancer cell metabolism, leading to cell death.

G A 2-(Benzyloxy)-5-hydroxybenzoic Acid Derivative B SIRT5 Enzyme A->B Inhibition D De-succinylation B->D Catalyzes C Metabolic Substrates (Succinylated Proteins) C->D E Altered Cancer Cell Metabolism D->E Leads to F Apoptosis / Reduced Proliferation E->F Results in

Caption: Inhibition of SIRT5 by derivatives leads to altered cancer cell metabolism.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(benzyloxy)-5-hydroxybenzoic acid derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Type Target Cancer Cell Line Reported Activity (IC₅₀) Reference
Benzoic Acid DerivativesHCT-116, MCF-7Significant inhibition[10]
Benzoic AcidMCF-7Inhibition of proliferation & migration[7]
2-Hydroxybenzoic Acid ScaffoldSIRT5 EnzymeIC₅₀ in the micromolar range[9]

Table 1. Summary of Anticancer Activities of Related Benzoic Acid Derivatives.

Anti-inflammatory and Analgesic Activity

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of many diseases.[11] Hydroxybenzoic acids have long been recognized for their anti-inflammatory properties.[1][5]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12][13] COX-2 is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[11] By selectively inhibiting COX-2 over the constitutively expressed COX-1, derivatives can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12][13] In-silico docking studies and in-vivo tests have shown that modifying the core hydroxybenzoic acid structure can enhance binding affinity and selectivity for the COX-2 receptor.[12][13]

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic)

This in-vivo model is used to screen for peripheral analgesic activity.[13]

  • Animal Acclimatization: Use Swiss albino mice, acclimatized for at least one week.

  • Grouping and Administration: Divide mice into groups (n=6-8): Vehicle control (e.g., saline), positive control (e.g., Diclofenac), and test groups receiving different doses of the derivative (e.g., 20 and 50 mg/kg, administered intraperitoneally or orally).[12]

  • Induction of Writhing: After 30 minutes (i.p.) or 60 minutes (p.o.) of treatment, inject 0.6% (v/v) acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Analysis: Calculate the percentage of pain reduction for each test group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.[12][13]

Antioxidant Activity

The phenolic nature of 2-(Benzyloxy)-5-hydroxybenzoic acid derivatives confers significant antioxidant properties, which are fundamental to many of their other biological effects, including anti-inflammatory and neuroprotective actions.[1][3]

Mechanism of Action: Radical Scavenging and NRF2 Activation

These derivatives can exert antioxidant effects through two primary pathways:[1]

  • Direct Mechanisms: They can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom from their phenolic hydroxyl group, which stabilizes the free radical. They can also chelate transition metal ions like Fe²⁺, preventing the formation of highly destructive hydroxyl radicals via the Fenton reaction.[1]

  • Indirect Mechanisms: They can activate the NRF2 signaling pathway. NRF2 is a transcription factor that upregulates the expression of a suite of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), bolstering the cell's intrinsic defense against oxidative stress.[1]

G cluster_0 Direct Scavenging cluster_1 Indirect Pathway ROS ROS (•O₂⁻, •OH) Neutral Neutralized Species ROS->Neutral Compound Phenolic Derivative Compound->ROS H⁺ Donation Compound2 Phenolic Derivative NRF2 NRF2 Activation Compound2->NRF2 AOE Antioxidant Enzymes (SOD, CAT, GPx) NRF2->AOE Upregulates

Caption: Dual antioxidant mechanisms of phenolic derivatives.

Antimicrobial Activity

Hydroxybenzoic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[5][6][14] This makes them interesting candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Evaluation Protocol: Agar Well Diffusion Method

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[15]

  • Media Preparation: Prepare and sterilize Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the test derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 30°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Compound Type Microorganism Activity Reference
Sinapic AcidVarious BacteriaInhibition zones: 9.00-27.00 mm[16]
4-Hydroxybenzoic AcidVarious BacteriaInhibition zones: 9.00-16.00 mm[16]
Benzoic Acid DerivativesE. coliLog reduction in growth[14]

Table 2. Antimicrobial Activity of Related Phenolic Acids.

Future Directions and Concluding Remarks

The 2-(Benzyloxy)-5-hydroxybenzoic acid scaffold represents a versatile and highly promising platform for drug discovery. The diverse biological activities—spanning anticancer, anti-inflammatory, antioxidant, and antimicrobial effects—are rooted in the molecule's ability to interact with multiple, clinically relevant biological targets.

The path forward for researchers in this field should focus on:

  • Lead Optimization: Systematically modifying the core structure to enhance potency and selectivity for specific targets (e.g., SIRT5, COX-2). This includes exploring various substitutions on both the benzyl and benzoic acid rings.

  • In-Depth Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular interactions and downstream signaling pathways affected by these derivatives.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have suitable characteristics for in-vivo applications.

  • In-Vivo Efficacy and Toxicology: Testing the most promising derivatives in relevant animal models of disease to validate their therapeutic potential and assess their safety profiles.

References

  • Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 25(12), 2787. [Link]

  • Wang, C., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1246. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Silva, P. G. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7564. [Link]

  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128815. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Silva, P. G. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11817392, 5-(Benzyloxy)-2-hydroxybenzoic acid. PubChem. [Link]

  • Fallacara, A. L., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143. [Link]

  • Rauf, A., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(5), 1546. [Link]

  • Inventor Unknown. (2018). 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Barbour, A., et al. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 14(11), 2329. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Kocyigit, U. M., & Oz, E. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. Semantic Scholar. [Link]

  • Al-Fatlawi, A. A., et al. (2024). Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities. ResearchGate. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. [Link]

  • Brauer, G. M., & Argentar, H. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(6), 619-623. [Link]

  • Kocyigit, U. M., & Oz, E. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. GIDA, 46(3), 630-641. [Link]

  • Thangavel, C., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(30), 49670–49683. [Link]

  • Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Koc, S., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

Sources

The Versatile Synthon: A Technical Guide to 2-(Benzyloxy)-5-hydroxybenzoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(Benzyloxy)-5-hydroxybenzoic acid emerges as a particularly valuable synthon. Its unique arrangement of a carboxylic acid, a protected phenol, and a free phenol on an aromatic scaffold offers a versatile platform for sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 2-(Benzyloxy)-5-hydroxybenzoic acid, offering field-proven insights for its effective utilization in research and drug development. The strategic protection of one hydroxyl group as a benzyl ether and the presence of a free phenolic hydroxyl and a carboxylic acid group allow for a wide range of chemical transformations, making it an important intermediate in the synthesis of various bioactive molecules.[1]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of 2-(Benzyloxy)-5-hydroxybenzoic acid is fundamental for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-5-hydroxybenzoic Acid

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Melting Point Data not available
Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone.General knowledge

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and benzyl groups. The protons on the benzoic acid ring will exhibit splitting patterns indicative of a 1,2,4-trisubstituted system. The benzylic protons will appear as a singlet, and the phenolic and carboxylic acid protons will present as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum. Aromatic carbons will appear in the typical region, and the benzylic carbon will be distinguishable in the aliphatic region.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenol, a C=O stretching vibration for the carboxylic acid, and C-O stretching bands for the ether and phenol functionalities. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the benzyl group or the carboxylic acid moiety.

Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid: A Strategic Approach

The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid typically commences from the readily available 2,5-dihydroxybenzoic acid. The key challenge lies in the selective protection of one of the two hydroxyl groups. The hydroxyl group at the 2-position is part of an intramolecular hydrogen bond with the carboxylic acid, which can influence its reactivity. However, a common and effective strategy involves the selective O-benzylation of the more accessible hydroxyl group.

A plausible and efficient synthetic route is the selective monobenzylation of 2,5-dihydroxybenzoic acid. This can be achieved by reacting 2,5-dihydroxybenzoic acid with one equivalent of benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction temperature is a critical parameter to control selectivity.

Synthesis Start 2,5-Dihydroxybenzoic Acid Product 2-(Benzyloxy)-5-hydroxybenzoic Acid Start->Product Selective O-benzylation Reagents Benzyl Bromide (1 eq.) K₂CO₃, DMF

Caption: Synthetic scheme for 2-(Benzyloxy)-5-hydroxybenzoic acid.

Detailed Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

This protocol is adapted from a similar synthesis of a related benzyloxy derivative.[3]

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add benzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(benzyloxy)-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more nucleophilic.

  • Using a slight excess of benzyl bromide ensures complete consumption of the starting material, while a large excess is avoided to minimize the formation of the dibenzylated product.

  • The basic workup with subsequent acidification is crucial to protonate the carboxylate and phenolate, allowing for extraction into the organic phase.

  • Column chromatography is essential for separating the desired monobenzylated product from any unreacted starting material and the dibenzylated byproduct.

2-(Benzyloxy)-5-hydroxybenzoic Acid as a Versatile Building Block

The true utility of 2-(Benzyloxy)-5-hydroxybenzoic acid lies in its capacity to serve as a scaffold for the synthesis of more complex molecules. The three distinct functional groups can be addressed in a stepwise manner, enabling the construction of diverse molecular frameworks.

Reactivity cluster_reactions Functional Group Reactivity BuildingBlock 2-(Benzyloxy)-5-hydroxybenzoic Acid CarboxylicAcid Carboxylic Acid (-COOH) Phenol Phenolic Hydroxyl (-OH) BenzylEther Benzyl Ether (-OBn) AmideCoupling Amide Bond Formation CarboxylicAcid->AmideCoupling Coupling with amines Esterification Esterification CarboxylicAcid->Esterification Reaction with alcohols Etherification Etherification / Alkylation Phenol->Etherification Reaction with electrophiles Deprotection Debenzylation (e.g., Hydrogenolysis) BenzylEther->Deprotection Cleavage to reveal phenol

Caption: Reactivity map of 2-(Benzyloxy)-5-hydroxybenzoic acid.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation with a wide range of primary and secondary amines, including anilines. Standard coupling reagents such as EDC/HOBt, HATU, or TBTU can be employed.[4] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Protocol for Amide Coupling:

  • Dissolve 2-(benzyloxy)-5-hydroxybenzoic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Perform an aqueous workup and purify the product by column chromatography.

Esterification

The carboxylic acid can also be esterified with various alcohols, including phenols, under standard conditions such as Fischer esterification (acid catalysis) or by using coupling agents. This allows for the introduction of further diversity into the molecular structure.

Reactions at the Phenolic Hydroxyl Group

The free phenolic hydroxyl group provides another site for functionalization. It can undergo O-alkylation or O-acylation, or participate in other phenol-specific reactions. This allows for the attachment of various side chains or the construction of more complex ring systems.

Deprotection of the Benzyl Group

The benzyl ether serves as a robust protecting group that can be selectively cleaved under specific conditions, most commonly through catalytic hydrogenolysis (H₂/Pd-C).[3] This unmasks the second phenolic hydroxyl group, which can then be used for further synthetic transformations. This deprotection step is often a key final step in the synthesis of a target molecule.

Applications in the Synthesis of Bioactive Molecules

The 2-hydroxybenzoic acid scaffold is a key structural feature in numerous bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The strategic placement of substituents on this core structure, facilitated by building blocks like 2-(benzyloxy)-5-hydroxybenzoic acid, is a common strategy in drug discovery. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of enzymes like SIRT5, highlighting the therapeutic potential of this scaffold.[5]

While specific examples detailing the direct use of 2-(benzyloxy)-5-hydroxybenzoic acid in the synthesis of named complex natural products are not prevalent in the readily available literature, its utility as a building block for constructing libraries of compounds for screening in drug discovery programs is evident. The ability to sequentially functionalize its three reactive sites makes it an ideal starting point for diversity-oriented synthesis.

Conclusion

2-(Benzyloxy)-5-hydroxybenzoic acid is a highly valuable and versatile building block in organic chemistry. Its well-defined reactivity and the potential for selective functionalization of its three distinct active sites make it an indispensable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. A solid understanding of its synthesis, properties, and reaction scope, as outlined in this guide, will empower researchers to effectively harness its synthetic potential.

References

  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • G. Desimoni, G. Faita, P. Quadrelli, Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester, Molecules 2021 , 26(11), 3163. [Link]

  • Wang, H., et al. (2019). Preparation method of 2-hydroxy-5-aminobenzoic acid. CN103880694A.
  • Khattab, S. N., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Advances, 6(10), 8249-8255. [Link]

  • European Patent Office. (2002). Process for the preparation of benzyl esters of hydroxybenzoic acids. EP1238961B1.
  • PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Analysis of 2-Hydroxy-5-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Hydroxy-5-(phenylmethoxy)benzoic acid, a molecule of significant interest in medicinal chemistry. Moving beyond mere procedural outlines, this document elucidates the causal reasoning behind methodological choices in computational chemistry, establishing a self-validating system for theoretical inquiry. We will explore the molecule's structural and electronic properties through the lens of Density Functional Theory (DFT), benchmarked against known spectroscopic principles. Detailed, field-tested protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and frontier molecular orbital analysis are presented. The objective is to equip researchers with the foundational knowledge and practical workflows required to predict molecular behavior, rationalize experimental observations, and guide the design of novel derivatives with enhanced pharmacological profiles.

Introduction: The Rationale for Theoretical Scrutiny

2-Hydroxy-5-(phenylmethoxy)benzoic acid, also known as 5-(Benzyloxy)salicylic acid, belongs to a versatile class of aromatic compounds. Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, serving as preservatives, flavoring agents, and key components in active pharmaceutical ingredients (APIs).[1][2] The strategic inclusion of hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups imparts specific physicochemical properties that can modulate a molecule's biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the bulky, lipophilic benzyloxy group can influence metabolic stability and receptor binding affinity.[3]

Derivatives of hydroxybenzoic acid have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and even antiviral properties.[4] Understanding the precise three-dimensional structure, electronic charge distribution, and molecular orbital energies of 2-Hydroxy-5-(phenylmethoxy)benzoic acid is therefore paramount for predicting its interactions with biological targets and for the rational design of new therapeutic agents.[5] Computational chemistry provides a powerful, cost-effective toolkit to probe these properties at a quantum level, offering insights that are often difficult to obtain through experimental means alone.[6][7]

Molecular Identity and Physicochemical Landscape

Before embarking on theoretical studies, it is crucial to establish the fundamental properties of the molecule. The IUPAC name for the target compound is 2-hydroxy-5-(phenylmethoxy)benzoic acid.[8]

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[8]
Molecular Weight 244.24 g/mol [9]
CAS Number 16094-44-3[8]
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid[8]
Synonyms 5-(Benzyloxy)salicylic acid, 5-Benzyloxy-2-hydroxybenzoic acid[8]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bond Count 4[9]

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; C8 [label="C", pos="1.2,-2.2!"]; O3 [label="O", fontcolor="#EA4335", pos="0,-2.2!"]; H2 [label="H", pos="-0.5,-2.2!"]; O4 [label="O", fontcolor="#EA4335", pos="-2.5,1.2!"]; C9 [label="C", pos="-3.5,0.5!"]; C10 [label="C", pos="-4.5,1.2!"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

// Benzene Ring 1 (Salicylic Acid part) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents on Ring 1 C1 -- C7 [len=1.5]; C7 -- O1 [label=" O", headlabel=" ", taillabel=" ", style=double, len=1.5]; C7 -- O2 [len=1.5]; O2 -- H1 [len=1.0]; C2 -- O3 [len=1.5]; O3 -- H2 [len=1.0]; C5 -- O4 [len=1.5];

// Benzyloxy group O4 -- C9 [len=1.5]; C9 -- C10 [len=1.5];

// Benzene Ring 2 (Benzyl part) C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C10 [len=1.5];

// Hydrogens for clarity (simplified) C3 -- H3 [len=1.0]; C4 -- H4 [len=1.0]; C6 -- H5 [len=1.0]; C9 -- H6 [len=1.0]; C9 -- H7 [len=1.0]; } }

Caption: 2D Structure of 2-hydroxy-5-(phenylmethoxy)benzoic acid.

Theoretical Framework: Density Functional Theory (DFT)

3.1. Causality of Method Selection

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electronic structure based on the electron density rather than the full many-electron wavefunction. This makes it feasible to use larger, more flexible basis sets, which are essential for accurately describing the diffuse electron clouds of the oxygen atoms and the π-systems of the benzene rings.

3.2. Justification of Functional and Basis Set

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. Numerous studies on benzoic acid derivatives have demonstrated the reliability of B3LYP for predicting geometries and vibrational frequencies.[10][11][12]

  • Basis Set (6-311++G(d,p)): This choice represents a robust, triple-zeta basis set.

    • 6-311: Indicates that core electrons are described by 6 basis functions, while valence electrons are described by three sets of functions (3, 1, and 1), allowing for greater flexibility in describing the electron density.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen. These are critical for accurately modeling systems with lone pairs (like the oxygen atoms) and for describing non-covalent interactions and hydrogen bonds.

    • (d,p): Adds polarization functions to heavy atoms (d-orbitals) and hydrogens (p-orbitals). These functions allow the orbitals to change shape and polarize in response to the molecular environment, which is essential for an accurate description of bonding.

Computational Workflows and Protocols

The following protocols are designed as a self-validating system. The results from each step inform the next, and the final theoretical predictions can be directly compared with experimental data for validation.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation start Define Molecular Structure (2-Hydroxy-5-(phenylmethoxy)benzoic acid) geom_opt Geometry Optimization (Find lowest energy conformer) start->geom_opt freq_calc Frequency Calculation (Confirm minimum, get IR/Raman) geom_opt->freq_calc struct_analysis Structural Parameters (Bond lengths, angles) geom_opt->struct_analysis nmr_calc NMR Calculation (GIAO Method) freq_calc->nmr_calc vib_analysis Vibrational Spectra (Compare to experimental IR) freq_calc->vib_analysis orbital_calc Orbital & Electronic Properties (HOMO, LUMO, MEP) nmr_calc->orbital_calc nmr_analysis NMR Chemical Shifts (Compare to experimental NMR) nmr_calc->nmr_analysis react_analysis Reactivity & Interaction (HOMO-LUMO gap, MEP map) orbital_calc->react_analysis

Caption: General workflow for the theoretical analysis of a molecule.

4.1. Protocol 1: Geometry Optimization and Vibrational Analysis

  • Objective: To find the most stable 3D conformation (the global minimum on the potential energy surface) of the molecule and to confirm it is a true minimum. This step also calculates the theoretical vibrational frequencies, which correspond to an experimental IR spectrum.

  • Methodology:

    • Input File Creation: Construct an input file for a computational chemistry package (e.g., Gaussian, ORCA) specifying the initial atomic coordinates, the charge (0), and the spin multiplicity (1, singlet).

    • Keyword Specification: Use keywords such as Opt Freq=VibRot B3LYP/6-311++G(d,p).

      • Opt: Requests a geometry optimization.

      • Freq=VibRot: Requests a frequency calculation after the optimization is complete. This is the self-validating step: a true energy minimum will have zero imaginary frequencies.

    • Execution: Run the calculation.

    • Analysis:

      • Verify that the optimization converged.

      • Check the output for imaginary frequencies. If none exist, the structure is a stable minimum.

      • Extract the optimized Cartesian coordinates for use in subsequent calculations.

      • Extract the calculated vibrational frequencies and IR intensities. These raw frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity.[13]

4.2. Protocol 2: NMR Chemical Shift Prediction

  • Objective: To calculate the theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra.

  • Methodology:

    • Input File Creation: Use the optimized geometry from Protocol 1.

    • Keyword Specification: Use a keyword line like NMR=GIAO B3LYP/6-311++G(d,p).

      • NMR=GIAO: Specifies a nuclear magnetic resonance calculation using the Gauge-Independent Atomic Orbital method, which is a standard and reliable approach.

    • Reference Calculation: Perform an identical calculation on a reference compound, typically Tetramethylsilane (TMS), using the same level of theory.

    • Execution: Run the calculations for both the target molecule and TMS.

    • Analysis:

      • Extract the absolute shielding tensor values (σ) for each atom from the output files.

      • Calculate the chemical shift (δ) for each nucleus using the formula: δ_sample = σ_TMS - σ_sample.

      • Compare the calculated shifts to experimental data.[14][15]

4.3. Protocol 3: Frontier Molecular Orbital (FMO) and MESP Analysis

  • Objective: To understand the electronic behavior, reactivity, and potential interaction sites of the molecule.

  • Methodology:

    • Input File Creation: Use the optimized geometry from Protocol 1.

    • Keyword Specification: Ensure the calculation saves the necessary orbital information (often done by default or by using a keyword like Pop=Full).

    • Execution: This information is typically generated during the optimization/frequency calculation.

    • Analysis:

      • HOMO/LUMO: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[16][17] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[18]

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the electrostatic potential on the electron density surface.

        • Red regions (negative potential): Indicate electron-rich areas, prime sites for electrophilic attack. These are expected around the oxygen atoms of the carboxyl and hydroxyl groups.

        • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around the acidic hydrogen atoms.

      • The MEP is invaluable in drug design for predicting how a ligand might orient itself within the electrostatic field of a receptor's binding pocket.[19][20]

Predicted Results and Interpretation

5.1. Spectroscopic Signatures (Theoretical)

While experimental data is the ultimate benchmark, DFT calculations allow for a detailed prediction and assignment of spectral features.

Spectroscopic Data Predicted Feature and Interpretation
FT-IR - Broad O-H Stretch (Carboxylic Acid): ~3300-2500 cm⁻¹. The broadness is due to hydrogen bonding.[21] - Sharp O-H Stretch (Phenolic): ~3600-3200 cm⁻¹. - C=O Stretch (Carbonyl): ~1700-1680 cm⁻¹. This is a strong, characteristic peak for aryl carboxylic acids.[21] - C-O Stretches: ~1320-1210 cm⁻¹ for the acid and ether linkages. - Aromatic C=C Stretches: Multiple bands in the ~1625-1450 cm⁻¹ region.
¹H NMR - Carboxylic Acid Proton (-COOH): Highly deshielded signal > 10 ppm, often broad. - Aromatic Protons: Signals in the 6.5-8.0 ppm range. The specific splitting patterns (doublets, doublet of doublets) will depend on the coupling between adjacent protons on the salicylic acid ring. - Benzyloxy Methylene Protons (-OCH₂-): A singlet around 5.0 ppm. - Benzyl Ring Protons: Signals in the 7.2-7.5 ppm range.
¹³C NMR - Carbonyl Carbon (-C=O): Deshielded signal > 165 ppm.[22] - Aromatic Carbons: Signals in the 110-160 ppm range. Carbons attached to oxygen atoms (C-OH, C-O-CH₂) will be the most deshielded in this group. - Methylene Carbon (-CH₂-): Signal around 70 ppm.

5.2. Electronic Properties and Reactivity

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily over the electron-rich salicylic acid ring, particularly the hydroxyl and benzyloxy oxygen atoms, indicating these are the primary sites of electron donation. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, representing the most favorable region to accept an electron. The energy of the HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.[18]

  • Molecular Electrostatic Potential (MEP): The MEP surface will show strong negative potential (red) localized on the carbonyl oxygen and the phenolic oxygen, identifying them as the primary sites for hydrogen bonding and electrostatic interactions with a receptor.[23] A region of positive potential (blue) will be associated with the hydroxyl protons, particularly the acidic proton of the carboxylic acid. This detailed map of charge distribution is critical for understanding potential pharmacophoric features and guiding docking studies.[24]

Conclusion: From Theoretical Data to Actionable Insights

The theoretical study of 2-Hydroxy-5-(phenylmethoxy)benzoic acid, when conducted with a robust and self-validating methodology, provides far more than abstract data. It delivers a detailed, atom-level understanding of molecular structure, stability, and reactivity. The computational protocols outlined in this guide enable researchers to predict spectroscopic signatures, identify reactive sites, and visualize the electrostatic landscape that governs intermolecular interactions. These insights are directly applicable to the field of drug discovery, allowing for the informed design of derivatives with improved binding affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from molecular concept to therapeutic reality.[25]

References

A complete, numbered list of all cited sources with titles, sources, and valid, clickable URLs will be provided here.

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 2-(Benzyloxy)-5-hydroxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solid-phase synthesis has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of vast chemical libraries. A cornerstone of this methodology is the choice of a suitable linker, the molecular scaffold that tethers the nascent molecule to the insoluble support and dictates the conditions for its eventual release. This document provides a comprehensive guide to the application of 2-(Benzyloxy)-5-hydroxybenzoic acid as a versatile, cleavable linker in solid-phase organic synthesis (SPOS). We will delve into the strategic advantages of its bifunctional nature, offering detailed protocols for its immobilization onto various resin supports. Furthermore, we will explore the specific and mild cleavage conditions afforded by the benzyloxy moiety, a critical feature for the synthesis of sensitive molecular entities. This guide is intended to equip researchers with the foundational knowledge and practical protocols to effectively integrate this valuable tool into their synthetic workflows.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the realm of solid-phase synthesis, the linker is not merely a passive anchor; it is an active participant that influences the overall success of the synthetic strategy. The ideal linker should be stable to a wide range of reaction conditions yet susceptible to cleavage under specific, non-destructive conditions. 2-(Benzyloxy)-5-hydroxybenzoic acid emerges as a compelling candidate for a cleavable linker due to its unique structural attributes:

  • Dual Functionality: The presence of both a carboxylic acid and a phenolic hydroxyl group offers multiple points for attachment to a solid support. This allows for flexibility in the synthetic design, enabling the final product to be released as either a carboxylic acid or with a C-terminal modification, depending on the immobilization strategy.

  • Orthogonal Cleavage: The benzyl ether linkage provides a handle for selective cleavage through hydrogenolysis. This method is notably mild and orthogonal to many other protecting groups and functionalities commonly employed in organic synthesis, thus preserving the integrity of the synthesized molecule.

This application note will provide a detailed exploration of how to harness these features for the successful implementation of 2-(Benzyloxy)-5-hydroxybenzoic acid in solid-phase synthesis workflows.

The Chemistry of 2-(Benzyloxy)-5-hydroxybenzoic Acid as a Linker

The utility of 2-(Benzyloxy)-5-hydroxybenzoic acid as a linker hinges on two key chemical transformations: immobilization onto a solid support and cleavage of the final product from the support.

Immobilization Strategies

The choice of immobilization strategy is dictated by the desired functionality of the final product upon cleavage. Two primary strategies are presented here:

  • Strategy A: Immobilization via the Carboxylic Acid: This approach is suitable for the synthesis of molecules where a C-terminal carboxylic acid is not required in the final product. The linker is attached to an amino-functionalized resin, leaving the phenolic hydroxyl group available for subsequent synthetic transformations.

  • Strategy B: Immobilization via the Phenolic Hydroxyl Group: This strategy is employed when the synthesis requires the final product to be a carboxylic acid. The linker is attached to a resin such as a Wang or a 2-chlorotrityl resin, leaving the carboxylic acid group of the linker free to act as the starting point for the synthesis.

Cleavage Mechanism: The Role of Hydrogenolysis

The benzyl ether of the linker is stable to a wide range of acidic and basic conditions commonly used in solid-phase synthesis. However, it can be readily cleaved by catalytic hydrogenolysis. This reaction proceeds under mild conditions, typically using a palladium catalyst and a source of hydrogen gas. The byproducts of this cleavage are the debenzylated linker attached to the resin and toluene, which are easily separated from the desired product.[1][2]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

Protocol 1: Immobilization of 2-(Benzyloxy)-5-hydroxybenzoic Acid onto an Amino-Functionalized Resin (Strategy A)

This protocol describes the attachment of the linker to a resin such as Rink Amide resin.

Materials:

  • Rink Amide resin

  • 2-(Benzyloxy)-5-hydroxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.

  • Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Activation of the Linker: In a separate flask, dissolve 2-(Benzyloxy)-5-hydroxybenzoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The resin is now functionalized with the linker and ready for the next synthetic step.

Protocol 2: Immobilization of 2-(Benzyloxy)-5-hydroxybenzoic Acid onto Wang Resin (Strategy B)

This protocol details the esterification of the linker to a hydroxyl-functionalized resin.

Materials:

  • Wang resin

  • 2-(Benzyloxy)-5-hydroxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 1 hour.

  • Coupling: In a separate flask, dissolve 2-(Benzyloxy)-5-hydroxybenzoic acid (3 equivalents) and DMAP (0.1 equivalents) in a minimal amount of DMF and dilute with DCM. Add this solution to the swollen resin. In another flask, dissolve DCC (3 equivalents) in DCM and add this solution to the resin slurry. Agitate the reaction mixture at room temperature for 12-16 hours.[5]

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour. Wash the resin as described in step 3.

  • Drying: Dry the resin under vacuum. The carboxylic acid of the linker is now ready for the first building block to be coupled.

Protocol 3: Cleavage of the Synthesized Molecule from the Linker

This protocol describes the final cleavage of the product from the solid support via hydrogenolysis.

Materials:

  • Resin-bound product

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Resin Swelling: Swell the resin-bound product in a suitable solvent such as MeOH or THF for 30 minutes.

  • Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the resin) to the resin slurry.

  • Hydrogenolysis: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr apparatus). Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS of a small cleaved sample).[6]

  • Filtration: Once the reaction is complete, filter the reaction mixture to remove the resin and the palladium catalyst.

  • Product Isolation: Wash the resin and the catalyst with fresh solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method such as flash chromatography or preparative HPLC.

Data and Visualization

Table 1: Summary of Immobilization Strategies and Cleavage Conditions
StrategyResin TypeAttachment Point on LinkerFinal Product FunctionalityCleavage Condition
A Amino-functionalized (e.g., Rink Amide)Carboxylic AcidC-terminal modifiedHydrogenolysis (H₂/Pd-C)
B Hydroxyl-functionalized (e.g., Wang)Phenolic HydroxylCarboxylic AcidHydrogenolysis (H₂/Pd-C)
Diagrams

G cluster_0 Strategy A: Immobilization via Carboxylic Acid cluster_1 Strategy B: Immobilization via Phenolic Hydroxyl Amino_Resin Amino-functionalized Resin Coupling_A DIC, HOBt DMF Amino_Resin->Coupling_A Linker_COOH 2-(Benzyloxy)-5-hydroxybenzoic acid Linker_COOH->Coupling_A Immobilized_A Resin-Linker-OH Coupling_A->Immobilized_A Wang_Resin Wang Resin Coupling_B DCC, DMAP DCM Wang_Resin->Coupling_B Linker_OH 2-(Benzyloxy)-5-hydroxybenzoic acid Linker_OH->Coupling_B Immobilized_B Resin-Linker-COOH Coupling_B->Immobilized_B

Figure 1: Immobilization strategies for 2-(Benzyloxy)-5-hydroxybenzoic acid.

G Resin_Bound Resin-Linker(O-Bn)-Molecule Cleavage H₂, 10% Pd/C MeOH or THF Resin_Bound->Cleavage Product HO-Linker-Molecule (Cleaved Product) Cleavage->Product Byproducts Toluene + Resin-Linker-OH Cleavage->Byproducts

Figure 2: General workflow for the hydrogenolysis cleavage step.

Troubleshooting and Considerations

  • Incomplete Coupling: If coupling is incomplete, as determined by a colorimetric test (e.g., Kaiser test for primary amines), the coupling step can be repeated or a more potent coupling agent such as HATU can be used.[7]

  • Premature Cleavage: The benzyl ether linkage is generally stable. However, avoid strongly acidic conditions that could potentially cleave the ether.

  • Incomplete Cleavage: If hydrogenolysis is slow, ensure the catalyst is active and the system is free of catalyst poisons. Increasing the hydrogen pressure or temperature may also improve the cleavage efficiency.

  • Side Reactions during Cleavage: For molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), these may also be reduced during hydrogenolysis. In such cases, alternative cleavage methods for benzyl ethers, such as oxidative cleavage, may need to be explored, although this will require careful optimization to avoid degradation of the target molecule.[8]

Conclusion

2-(Benzyloxy)-5-hydroxybenzoic acid represents a valuable and versatile tool for the solid-phase synthesis of diverse molecular libraries. Its dual functionality allows for flexible attachment strategies, while the benzyloxy group provides a handle for mild and selective cleavage via hydrogenolysis. By following the detailed protocols and considering the key practical aspects outlined in this guide, researchers can effectively incorporate this linker into their synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. ([Link])

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(37), 7017-7021. ([Link])

  • Noki, S., et al. (2023). Safety-Catch Linkers for Solid Phase Peptide Synthesis. Molecules, 28(24), 144281. ([Link])

  • Organic Chemistry Portal. Benzyl Ethers. ([Link])

  • Danishefsky, S. J., et al. (2000). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 1(1), 2-4. ([Link])

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. ([Link])

  • Aapptec. Coupling Reagents. ([Link])

  • Carl Roth. Safety Data Sheet: Benzoic acid. ([Link])

  • ChemHelpASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. ([Link])

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(1), 123. ([Link])

  • ResearchGate. (2006). Studies on the hydrogenolysis of benzyl ethers. ([Link])

  • MDPI. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(1), 123. ([Link])

  • AA Blocks. 5-(Benzyloxy)-2-hydroxybenzoic acid. ([Link])

  • Aapptec. Coupling Reagents. ([Link])

  • Combinatorial Chemistry Review. Carboxylic Acid Linkers. ([Link])

  • ChemHelpASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. ([Link])

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. ([Link])

Sources

The Versatile Scaffold: Application Notes on 2-(Benzyloxy)-5-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Salicylic Acid Derivative

In the landscape of medicinal chemistry, the salicylic acid framework remains a cornerstone for the design and discovery of new therapeutic agents.[1] Its derivatives have yielded a plethora of drugs with a wide range of biological activities.[2] Among these, 2-(Benzyloxy)-5-hydroxybenzoic acid emerges as a compound of significant interest, not primarily as a bioactive agent in its own right, but as a versatile synthetic intermediate and a foundational scaffold for the construction of more complex and potent molecules. This guide provides an in-depth exploration of the applications of 2-(Benzyloxy)-5-hydroxybenzoic acid, offering insights into its synthesis, its role as a key building block, and protocols for its utilization in drug discovery workflows.

The core structure of 2-(Benzyloxy)-5-hydroxybenzoic acid, featuring a protected phenol, a free phenol, and a carboxylic acid, presents a unique combination of reactive sites that can be selectively functionalized. This trifunctional nature allows for the strategic elaboration of the molecule, paving the way for the synthesis of diverse compound libraries with potential applications in various therapeutic areas, including antiviral, neurodegenerative, and infectious diseases.

Physicochemical Properties and Safety Profile

A foundational understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
IUPAC Name 2-hydroxy-5-(phenylmethoxy)benzoic acid
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Primary Hazards Irritant
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

The most common and efficient method for the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid is the Williamson ether synthesis.[3][4] This reaction involves the selective O-alkylation of one of the hydroxyl groups of a dihydroxybenzoic acid precursor. The key to a successful synthesis lies in the differential reactivity of the two hydroxyl groups, or the use of protecting group strategies to ensure regioselectivity.

Causality Behind Experimental Choices in Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[5] For the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid, 2,5-dihydroxybenzoic acid serves as the starting material. The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide. The choice of a weak base like potassium carbonate (K₂CO₃) is crucial to selectively deprotonate the more acidic hydroxyl group without causing unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, leaving the anionic nucleophile more reactive, thereby accelerating the SN2 reaction.[6] Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,5-dihydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents).

  • Add dry DMF to the flask and stir the mixture under a nitrogen atmosphere.

  • Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-(Benzyloxy)-5-hydroxybenzoic acid.

Application as a Synthetic Intermediate and Scaffold

The true value of 2-(Benzyloxy)-5-hydroxybenzoic acid in medicinal chemistry lies in its utility as a versatile building block for the synthesis of more elaborate molecules with therapeutic potential.

Synthesis of HIV-1 Integrase Inhibitors

Derivatives of salicylic acid have been explored as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The catechol-like moiety that can be unmasked from the 2-(Benzyloxy)-5-hydroxybenzoic acid structure is a key pharmacophore for binding to the enzyme's active site. The carboxylic acid provides a handle for introducing further diversity and improving pharmacokinetic properties.

Development of MAO-B Inhibitors for Parkinson's Disease

Recent research has shown that derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole exhibit potent and selective monoamine oxidase B (MAO-B) inhibitory activity. These compounds are being investigated as potential multifunctional agents for the treatment of Parkinson's disease. In this context, 2-(Benzyloxy)-5-hydroxybenzoic acid serves as a key precursor for the synthesis of the substituted phenyl moiety.

Precursor for Antitubercular Chromane Derivatives

The chromane scaffold is present in a variety of bioactive natural products and synthetic compounds with antimicrobial properties. Studies have demonstrated that 2-(Benzyloxy)-5-hydroxybenzoic acid can be a starting point for the synthesis of chromane derivatives that inhibit the salicylate synthase from M. tuberculosis, a key enzyme in the pathogen's iron acquisition pathway.[7]

G main 2-(Benzyloxy)-5-hydroxybenzoic acid hiv HIV-1 Integrase Inhibitors main->hiv Further Functionalization maob MAO-B Inhibitors (Parkinson's Disease) main->maob Benzothiazole Annulation tb Antitubercular Agents (Chromane Derivatives) main->tb Cyclization to Chromane Core

Synthetic pathways from 2-(Benzyloxy)-5-hydroxybenzoic acid.

Protocols for Derivative Synthesis and Biological Evaluation

The following protocols provide a general framework for the synthesis of derivatives from 2-(Benzyloxy)-5-hydroxybenzoic acid and their subsequent biological screening.

Protocol: Synthesis of an Amide Derivative

Objective: To synthesize an amide derivative of 2-(Benzyloxy)-5-hydroxybenzoic acid, which can be a key step in the development of novel therapeutic agents.

Materials:

  • 2-(Benzyloxy)-5-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A primary or secondary amine

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Acid Chloride Formation:

    • Suspend 2-(Benzyloxy)-5-hydroxybenzoic acid (1 equivalent) in dry DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the amide derivative by column chromatography.

Protocol: In Vitro MAO-B Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized derivatives against human monoamine oxidase B (MAO-B).

Principle: This assay measures the activity of MAO-B by monitoring the production of a fluorescent product from a non-fluorescent substrate. The reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a commercially available fluorometric substrate)

  • Test compounds (synthesized derivatives)

  • Positive control inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the MAO-B enzyme, and the test compounds or control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the MAO-B substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction (if necessary, according to the kit manufacturer's instructions).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Lead Optimization A 2-(Benzyloxy)-5- hydroxybenzoic acid B Derivative Synthesis (e.g., Amidation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Assay (e.g., MAO-B Inhibition) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G

Drug discovery workflow using the target scaffold.

Conclusion and Future Perspectives

2-(Benzyloxy)-5-hydroxybenzoic acid represents a valuable and somewhat underutilized scaffold in medicinal chemistry. Its synthetic accessibility and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated utility of its derivatives as potential HIV-1 integrase inhibitors, MAO-B inhibitors, and antitubercular agents highlights the broad therapeutic potential that can be unlocked from this core structure. Future research efforts should focus on exploring a wider range of chemical transformations of this scaffold to generate novel compound libraries for screening against a diverse array of biological targets. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to embark on this exciting endeavor.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • LibreTexts Chemistry. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.
  • Liu, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 154-160.
  • Zhang, X., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114623.
  • Vinatoru, M. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Gunia-Kryh, A., et al. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Journal of Pharmaceutical Analysis, 12(5), 765-777.
  • Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • U.S. National Bureau of Standards. (1956). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • ResearchGate. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Retrieved from [Link]

  • YouTube. (2022, June 23). Salicylic acid, HOC6H4CO2H, and its derivatives have been used as pain relievers for a long. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Benzyloxy)-5-hydroxybenzoic acid. This compound, also known as 5-Benzyloxysalicylic acid, is a significant intermediate in organic synthesis and may be present as a key component or impurity in drug development pipelines.[1][2] The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable protocol for the characterization and quantification of this analyte.

Introduction: The Rationale for a Dedicated HPLC Method

2-(Benzyloxy)-5-hydroxybenzoic acid is an aromatic carboxylic acid characterized by a salicylic acid core functionalized with a benzyl ether group.[1] Its structural complexity and role in synthetic pathways necessitate a precise and reliable analytical method to determine its purity, quantify its concentration in reaction mixtures, and assess its stability. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The development of this method was guided by the physicochemical properties of the analyte. The presence of two aromatic rings imparts significant hydrophobicity, making it an ideal candidate for reversed-phase HPLC. The carboxylic acid and phenolic hydroxyl groups introduce polarity and a pH-dependent charge, which must be controlled to achieve optimal chromatographic performance. The conjugated aromatic system provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.[3]

This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and includes a full validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[4][5]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to rational method development.

  • Molecular Structure: C₁₄H₁₂O₄[1]

  • Molecular Weight: 244.24 g/mol [1]

  • Key Functional Groups: Carboxylic acid, phenolic hydroxyl, benzyl ether, aromatic rings.

  • Predicted Properties:

    • Polarity: Moderately polar, with significant non-polar character from the benzyl and phenyl groups.

    • Acidity: The carboxylic acid group is acidic. To ensure the analyte is in a single, non-ionized form for consistent retention and sharp peaks, the mobile phase pH must be kept low (at least 2 pH units below the pKa of the carboxylic acid). This process is known as ion suppression.[6][7]

    • Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and mixtures of these with water. Related compounds show good solubility in alcohols.

    • UV Absorbance: The conjugated π-electron system of the aromatic rings results in strong UV absorbance, making UV detection a highly suitable technique.

Recommended HPLC Method and Protocol

Based on the analyte's properties and established chromatographic principles for aromatic acids, the following reversed-phase HPLC method is recommended.[8][9]

3.1. Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A robust C18 column is recommended. (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, Phenomenex Luna C18).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, phosphoric acid (or formic acid), and purified water (18.2 MΩ·cm).

  • Reference Standard: 2-(Benzyloxy)-5-hydroxybenzoic acid of known purity.

3.2. Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterRecommended SettingCausality and Justification
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobic interaction for retaining the aromatic analyte. The specified dimensions offer a good balance of resolution, efficiency, and system backpressure.[10]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase (pH ≈ 2.1) suppresses the ionization of the carboxylic acid, ensuring a single neutral species, which leads to better peak shape and stable retention.[6][9] Acetonitrile is a strong organic eluent with a low UV cutoff.
Elution Mode Isocratic: 60% BAn isocratic elution is simple, robust, and ideal for routine quantification of the main peak. For impurity profiling, a gradient elution (e.g., 30% to 90% B over 20 minutes) may be necessary.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature above ambient ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.
Detection Wavelength 254 nmAromatic compounds exhibit strong absorbance at 254 nm. For maximum sensitivity, it is recommended to determine the analyte's absorbance maximum (λmax) by scanning the reference standard with a PDA detector.[3]
Injection Volume 10 µLA standard injection volume suitable for achieving good sensitivity without causing column overload.
Diluent Methanol or Mobile PhaseThe analyte is readily soluble in methanol. Using the mobile phase as the diluent is often preferred to prevent peak distortion.
Experimental Protocols
4.1. Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L of 0.1% Phosphoric Acid in Water)

  • Measure 999 mL of HPLC-grade water into a clean 1 L media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid (~85%) to the water.

  • Cap the bottle and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using vacuum filtration.

B. Reference Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 2-(Benzyloxy)-5-hydroxybenzoic acid reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of methanol (or diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix well.

  • Calculate the exact concentration based on the weighed amount and purity of the standard.

C. Working Standard and Calibration Curve Solutions

  • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.

D. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps B3 through B5 to prepare the sample solution, targeting a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[11]

4.2. Protocol 2: System Operation and Analysis
  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before running samples, perform five replicate injections of a working standard (e.g., 100 µg/mL). The system is deemed ready if it meets the predefined SST criteria.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures the peak is symmetrical, indicating good column performance.
Theoretical Plates (N) > 2000Measures column efficiency and resolving power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase.
  • Sequence Execution: Create a sequence including blanks, calibration standards, and samples. Inject the standards first to establish the calibration curve, followed by the unknown samples.

4.3. Visualization of the Analytical Workflow

The following diagram illustrates the complete analytical process from preparation to final data reporting.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Stock Solution prep_cal Create Calibration Curve Standards prep_standard->prep_cal sequence Run Analytical Sequence prep_cal->sequence prep_sample Prepare & Filter Test Sample prep_sample->sequence prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->sequence integrate Integrate Peaks calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of 2-(Benzyloxy)-5-hydroxybenzoic acid.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13]

5.1. Validation Parameters
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks, demonstrating that the method is specific for the analyte.

  • Linearity: Analyze the prepared calibration standards (e.g., 5 to 150 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of the analyte standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.[12]

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally introduce small, deliberate variations to the method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature, ±0.2 units of mobile phase pH) and assess the impact on the results and SST parameters.

5.2. Visualization of Validation Logic

The relationship between validation parameters ensures a fully characterized and reliable analytical method.

G cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence center Validated HPLC Method Specificity Specificity Specificity->center Robustness Robustness Robustness->center Linearity Linearity Linearity->center Accuracy Accuracy Linearity->Accuracy Accuracy->center Precision Precision Accuracy->Precision Precision->center LOQ LOQ Precision->LOQ LOQ->center

Caption: Core parameters for establishing a validated analytical method.

Troubleshooting
IssuePotential CauseRecommended Solution
Peak Tailing 1. Mobile phase pH too high.2. Column degradation.1. Ensure mobile phase pH is sufficiently acidic.2. Flush the column or replace it if performance does not improve.
Drifting Retention Times 1. Inadequate column equilibration.2. Temperature fluctuations.1. Equilibrate the column for a longer period.2. Ensure the column oven is on and set to the correct temperature.
Split Peaks 1. Clogged column inlet frit.2. Sample solvent incompatible.1. Reverse-flush the column (follow manufacturer's instructions).2. Ensure the sample diluent is the mobile phase or weaker.
High Backpressure 1. Blockage in the system.2. Precipitated buffer.1. Systematically check connections and frits for blockages.2. Filter all mobile phases and never mix incompatible solvents.
References
  • PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • ICH. (2023). Validation of analytical procedures Q2(R2). Retrieved from [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Kratochvil, B., et al. (1983). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Topic: Catalytic Systems for the Efficient Benzylation of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylation of hydroxybenzoic acids is a critical chemical transformation for installing a benzyl protecting group on the phenolic hydroxyl moiety. This protection is a cornerstone in the multi-step synthesis of pharmaceuticals, agrochemicals, and advanced materials, preventing unwanted side reactions of the highly reactive phenol group. This application note provides a comprehensive technical guide to various catalytic systems for achieving efficient and selective O-benzylation. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to select and optimize the ideal catalytic strategy for their specific synthetic challenges. Detailed protocols, comparative data, and mechanistic diagrams are provided to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Benzyl Protection

Hydroxybenzoic acids are bifunctional molecules containing both a carboxylic acid and a phenolic hydroxyl group. While the carboxylic acid is a versatile handle for amide bond formation or esterification, the phenolic hydroxyl is nucleophilic and weakly acidic, making it susceptible to a wide range of side reactions under both acidic and basic conditions. The benzyl group is an ideal protecting group for this moiety due to its robustness under various reaction conditions (e.g., hydrolysis, mild oxidations/reductions) and its susceptibility to clean removal via catalytic hydrogenolysis.

Efficiently installing the benzyl group with high selectivity for the phenolic hydroxyl (O-benzylation) over the carboxylic acid (esterification) is a common challenge. The choice of catalytic system is paramount and depends on factors such as substrate electronics, desired scale, cost considerations, and environmental impact. This guide explores the mechanistic rationale and practical application of several leading catalytic methodologies.

A Comparative Overview of Catalytic Benzylation Strategies

The selection of a catalyst dictates the choice of benzylating agent, solvent, and reaction conditions. Each system presents a unique profile of advantages and limitations.

Classical Base-Catalyzed Williamson Ether Synthesis

This ubiquitous method relies on the deprotonation of the phenolic hydroxyl group by a base to form a potent nucleophile (phenoxide), which then undergoes an SN2 reaction with a benzyl halide.

  • Mechanism: The key is the pKa difference between the phenolic proton (~9-10) and the carboxylic acid proton (~4-5). A carefully chosen base can selectively deprotonate the phenol without forming a significant concentration of the carboxylate, although in practice, both sites are often deprotonated. The resulting phenoxide is a much stronger nucleophile than the corresponding carboxylate, kinetically favoring O-alkylation over esterification.

  • Common Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH).

  • Benzylating Agents: Benzyl chloride (BnCl), Benzyl bromide (BnBr).

  • Causality Behind Choices: K₂CO₃ is a widely used base because it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing excessive hydrolysis of the benzyl halide. Solvents like acetone or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction.

Phase-Transfer Catalysis (PTC): Bridging the Reactivity Gap

A significant enhancement to the base-catalyzed approach, PTC is ideal for reactions where the nucleophile (the salt of the hydroxybenzoic acid) and the electrophile (benzyl halide) reside in different, immiscible phases (typically aqueous and organic).

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC)[1], forms an ion pair with the phenoxide anion in the aqueous phase. This lipophilic ion pair is then transported into the organic phase where it can react with the benzyl halide. This process continuously replenishes the reactive nucleophile in the organic phase, dramatically accelerating the reaction rate.

  • Advantages: Avoids the need for expensive, anhydrous polar aprotic solvents. Allows for the use of inexpensive inorganic bases in an aqueous layer. Often leads to cleaner reactions with easier workups. The mechanism is well-understood, providing a reliable and scalable protocol.[2]

Heterogeneous Acid Catalysis: Leveraging Recyclability

Heterogeneous catalysts, such as zeolites and acid-functionalized resins, offer significant process advantages, including simplified product purification and catalyst recycling.[3]

  • Mechanism: Solid acid catalysts like H-beta zeolites can catalyze the reaction between a phenol and a benzylating agent like dibenzyl ether or benzyl alcohol.[3][4] The acidic sites on the catalyst surface protonate the benzylating agent, facilitating the formation of a benzyl cation or a related electrophilic species. This electrophile is then attacked by the nucleophilic phenol.

  • Causality Behind Choices: Zeolites are favored for their defined pore structures, which can impart shape selectivity, and their strong Brønsted and Lewis acid sites that drive the reaction.[3] The choice of a non-halide benzylating agent like benzyl alcohol avoids the formation of corrosive HCl gas. These reactions are often run at higher temperatures and sometimes under solvent-free conditions.[3]

Palladium-Catalyzed Benzylation: A Neutral and Mild Approach

Modern organometallic catalysis offers exceptionally mild and neutral conditions for benzylation, avoiding the use of strong acids or bases that can be detrimental to sensitive substrates.

  • Mechanism: A palladium(0) catalyst, often used with a phosphine ligand like DPEphos, can catalyze the decarboxylative etherification of aryl benzyl carbonates.[5] The reaction proceeds via a (π-allyl)palladium-like intermediate, specifically a cationic (η³-benzyl)palladium complex, which is then attacked by the phenol.[5] This pathway avoids the generation of harsh byproducts.

  • Advantages: The reaction is performed under neutral conditions, typically at moderate temperatures (60-80 °C), making it compatible with a wide range of functional groups.[5] Byproducts are often volatile (e.g., CO₂), simplifying purification.[5] This method showcases a sophisticated catalytic cycle that provides high selectivity and efficiency.

Ionic Liquids: Green Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both the solvent and a catalyst.[6][7] Their negligible vapor pressure and tunable properties make them an attractive "green" alternative to volatile organic compounds.[6]

  • Mechanism: In benzylation reactions, ILs can play multiple roles. Basic ILs can act as the base to deprotonate the phenol, while the IL medium itself can stabilize charged intermediates, accelerating the SN2 reaction. Some ILs can enhance the efficiency of phase-transfer catalysis.[8][9]

  • Advantages: Potential for high reaction rates and selectivity. The non-volatile nature of ILs simplifies product isolation by distillation and allows for catalyst/solvent recycling.[7]

Quantitative Comparison of Catalytic Systems

The following table summarizes typical conditions and outcomes for the benzylation of 4-hydroxybenzoic acid, providing a basis for method selection.

Catalytic SystemCatalyst / ReagentsBenzylating AgentSolventTemp. (°C)Typical Yield (%)Key AdvantagesReference(s)
Base-Catalyzed K₂CO₃Benzyl ChlorideAcetone / DMF50-8085-95Cost-effective, simple reagents[10]
Phase-Transfer NaOH / TBABBenzyl BromideDichloromethane / H₂O25-40>95Fast, mild conditions, easy scale-up[1][11]
Heterogeneous Acid H-Beta ZeoliteDibenzyl EtherNone (Solvent-free)150-190~90Recyclable catalyst, green conditions[3][12]
Palladium-Catalyzed Pd(η³-C₃H₅)Cp / DPEphosBenzyl Methyl CarbonateToluene60-80>90Neutral pH, functional group tolerance[5]
Ionic Liquid [bmim]BrBenzyl Chloride[bmim]Br100~92Recyclable solvent/catalyst system[6]

Detailed Protocol: Phase-Transfer Catalyzed Benzylation of 4-Hydroxybenzoic Acid

This protocol provides a robust and scalable method for the selective O-benzylation of 4-hydroxybenzoic acid to yield benzyl 4-(benzyloxy)benzoate. It is a self-validating system due to the clear phase separation and high conversion rates that can be easily monitored by TLC.

Materials and Reagents
  • 4-Hydroxybenzoic acid (99%)

  • Benzyl bromide (98%)

  • Sodium hydroxide (NaOH, pellets, 99%)

  • Tetrabutylammonium bromide (TBAB, 99%)

  • Dichloromethane (DCM, ACS grade)

  • Deionized Water

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Aqueous NaOH & Organic Reactant Solutions combine Combine Phases & Add TBAB Catalyst prep_reagents->combine react Stir Vigorously at RT (e.g., 4-6 hours) combine->react monitor Monitor Progress by TLC react->monitor separate Separate Organic Layer monitor->separate Upon Completion wash_acid Wash with 1M HCl separate->wash_acid wash_bicarb Wash with sat. NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Recrystallize from EtOAc/Hexanes filter_evap->purify analyze Characterize Product (NMR, MS, mp) purify->analyze

Caption: Experimental workflow for PTC benzylation.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (5.0 g, 36.2 mmol) and tetrabutylammonium bromide (TBAB, 1.17 g, 3.62 mmol, 0.1 eq) in a solution of sodium hydroxide (3.2 g, 80 mmol, 2.2 eq) in 50 mL of deionized water. In a separate beaker, prepare a solution of benzyl bromide (9.5 mL, 80 mmol, 2.2 eq) in 50 mL of dichloromethane.

    • Causality: Using two equivalents of both base and benzyl bromide ensures the complete conversion of both the carboxylic acid and the phenolic hydroxyl group into their respective benzylated forms. TBAB is the catalyst that facilitates the reaction between the two immiscible phases.

  • Reaction Setup: Add the dichloromethane solution of benzyl bromide to the aqueous solution in the round-bottom flask. The setup should result in a clear biphasic mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, which is essential for the phase-transfer catalyst to function effectively.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. Spot the organic layer against the 4-hydroxybenzoic acid starting material. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.

  • Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer one more time with 25 mL of DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove any remaining NaOH), 50 mL of saturated NaHCO₃ solution (to neutralize any acidity), and finally 50 mL of brine (to remove bulk water).

    • Causality: Each washing step is designed to remove specific impurities. The acid wash removes the base, the bicarbonate wash removes residual acid, and the brine wash aids in the removal of water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or oil.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the white crystalline product, wash with cold hexanes, and dry under vacuum. The expected product is benzyl 4-(benzyloxy)benzoate.

Mechanistic Deep Dive: The PTC Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The diagram below illustrates the role of the quaternary ammonium salt (Q⁺X⁻) in shuttling the phenoxide anion.

G cluster_cycle Catalytic Cycle node_aq Aqueous Phase (NaOH, HO-Ar-COOH) deprotonation 1. Deprotonation [⁻O-Ar-COO⁻]Na₂⁺ formed in aqueous phase node_org Organic Phase (BnBr, Solvent) ion_exchange 2. Ion Exchange Q⁺Br⁻ + ⁻O-Ar-COO⁻  ->  [Q⁺]⁻O-Ar-COO⁻ deprotonation->ion_exchange phase_transfer_in 3. Phase Transfer Lipophilic ion pair [Q⁺]⁻O-Ar-COO⁻ moves to organic phase ion_exchange->phase_transfer_in alkylation 4. SN2 Reaction [Q⁺]⁻O-Ar-COO⁻ + 2 BnBr -> BnO-Ar-COOBn + Q⁺Br⁻ phase_transfer_in->alkylation alkylation->node_org Product Formed phase_transfer_out 5. Catalyst Return Q⁺Br⁻ returns to aqueous phase alkylation->phase_transfer_out phase_transfer_out->ion_exchange Cycle Repeats

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Conclusion and Future Outlook

The benzylation of hydroxybenzoic acids is a well-established yet evolving field. While classical base-catalyzed methods remain valuable for their simplicity and low cost, modern catalytic systems offer significant advantages in terms of mildness, selectivity, and environmental sustainability. Phase-transfer catalysis represents a highly efficient, scalable, and robust method that is broadly applicable in both academic and industrial settings. For substrates with sensitive functionalities, palladium-catalyzed methods provide an invaluable tool for performing the transformation under neutral conditions. As the demand for greener and more efficient chemical processes grows, the development of recyclable heterogeneous catalysts and novel solvent systems like ionic liquids will continue to shape the future of this important synthetic transformation.

References

  • Pastore, H. O., & de Almeida, R. R. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]

  • EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2021). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. [Link]

  • WO2007027375A2 - Method of making benzylated phenols.
  • Phenol. Wikipedia. [Link]

  • Ismail, M., et al. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. ResearchGate. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566. [Link]

  • Passos, H., et al. (2014). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. PMC - NIH. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]

  • Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Taylor & Francis Online. [Link]

Sources

Purification of 2-(Benzyloxy)-5-hydroxybenzoic Acid: Principles, Protocols, and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Purity

2-(Benzyloxy)-5-hydroxybenzoic acid is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic materials. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether, offers multiple sites for chemical modification. However, these same functional groups can lead to the formation of side products during synthesis, such as compounds from incomplete benzylation or debenzylation.

For researchers in drug development and materials science, the purity of this starting material is not merely a matter of good practice; it is a prerequisite for obtaining reliable, reproducible results and ensuring the safety and efficacy of the final product. This guide provides an in-depth exploration of robust purification techniques tailored for 2-(Benzyloxy)-5-hydroxybenzoic acid, moving beyond simple instructions to explain the underlying chemical principles. We will cover recrystallization, column chromatography, and acid-base extraction, along with methods for verifying the purity of the final product.

Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation of any effective purification strategy. The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar benzyl group dictates its solubility and chromatographic behavior.

PropertyValueSource
Chemical Name 2-hydroxy-5-(phenylmethoxy)benzoic acidPubChem[1]
CAS Number 16094-44-3AA Blocks[2], PubChem[1]
Molecular Formula C₁₄H₁₂O₄AA Blocks[2], PubChem[1]
Molecular Weight 244.24 g/mol AA Blocks[2], PubChem[1]
Appearance Typically a solid powderN/A
Melting Point Data not consistently reported; similar compounds like 5-methoxysalicylic acid melt around 141-143 °C.[3]N/A
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Phenolic -OH)AA Blocks[2], PubChem[1]
Hydrogen Bond Acceptors 4 (Carbonyl O, Ether O, Hydroxyl O's)AA Blocks[2], PubChem[1]
XLogP3 4AA Blocks[2]

Core Purification Strategies: A Multi-Technique Approach

No single purification method is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow illustrates the decision-making process.

Purification_Workflow crude Crude 2-(Benzyloxy)- 5-hydroxybenzoic Acid decision Assess Impurities & Scale crude->decision recrystallization Recrystallization (High-Yield, Crystalline Impurities) decision->recrystallization Large Scale Low-Medium Polarity Imp. chromatography Column Chromatography (High-Resolution, Similar Polarity Impurities) decision->chromatography Small Scale Structurally Similar Imp. extraction Acid-Base Extraction (Removes Neutral/Basic Impurities) decision->extraction Pre-Purification Step pure_product Purified Product recrystallization->pure_product chromatography->pure_product extraction->pure_product analysis Purity Assessment (TLC, HPLC, MP, NMR) pure_product->analysis

Caption: General purification workflow for 2-(Benzyloxy)-5-hydroxybenzoic acid.

Technique 1: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solids. It leverages the difference in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully dissolved or insoluble at all temperatures.[4] For benzoic acid derivatives, solvents like hot water or alcohol-water mixtures are often effective.[5]

Causality Behind Experimental Choices: The goal is to create a supersaturated solution of the target compound upon cooling, from which pure crystals will form, excluding impurities from the crystal lattice. Slow cooling is paramount; rapid cooling traps impurities and leads to smaller, less pure crystals.

Protocol: Recrystallization from an Ethanol/Water System
  • Solvent Preparation: Prepare a flask of 95% ethanol and another of deionized water. Heat both on a hot plate.

  • Dissolution: Place the crude 2-(Benzyloxy)-5-hydroxybenzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with stirring.

  • Saturation: Add hot water dropwise to the ethanol solution until a faint, persistent cloudiness appears. This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To further maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (at the saturation ratio) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.

Trustworthiness Check: The effectiveness of the recrystallization is validated by taking a melting point of the dried crystals. A sharp melting point indicates high purity, whereas a broad melting range suggests the presence of impurities or residual solvent.[6]

Technique 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). 2-(Benzyloxy)-5-hydroxybenzoic acid, with its polar functional groups, will adsorb to the polar silica gel. A mobile phase of appropriate polarity is used to elute the compounds, with less polar compounds traveling down the column faster than more polar ones.

Causality Behind Experimental Choices: The choice of eluent is the most critical variable. A solvent system that is too polar will elute all compounds quickly with no separation. A system that is not polar enough will result in the compound sticking irreversibly to the silica. Thin Layer Chromatography (TLC) is used to rapidly screen and optimize the eluent system before committing to the larger-scale column. For acidic compounds, adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can prevent "tailing" of spots and improve peak shape by ensuring the carboxylic acid remains protonated.[7]

Chromatography_Principle c0 Mobile Phase (Eluent) c1 Sample Mixture (A=Low Polarity, B=High Polarity) c0->c1 c2 Stationary Phase (Silica Gel) c1->c2 eluent1 Eluent Flow ↓ A1 A B1 B eluent2 Eluent Flow ↓ A2 A end End B2 B start Start

Caption: Principle of chromatographic separation based on polarity.

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Spot the crude material on a silica gel TLC plate. Develop the plate in various ratios of hexane/ethyl acetate. The ideal eluent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method typically results in better separation. Carefully add the dried powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate (e.g., under UV light) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Benzyloxy)-5-hydroxybenzoic acid.

Technique 3: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates acidic, basic, and neutral compounds by changing their solubility in aqueous and organic solvents. 2-(Benzyloxy)-5-hydroxybenzoic acid has two acidic protons: one on the carboxylic acid (pKa ~4) and one on the phenol (pKa ~10). A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming the water-soluble sodium carboxylate salt, but not the less acidic phenol. This allows for selective separation from neutral impurities or less acidic phenolic impurities.[8][9]

Causality Behind Experimental Choices: The choice of base is a strategic decision. Using NaHCO₃ allows for the separation of the target compound from neutral impurities. If a stronger base like sodium hydroxide (NaOH) were used, it would deprotonate both the carboxylic acid and the phenol, which might be useful if trying to separate from very weakly acidic impurities. The final re-acidification step reverses the process, precipitating the pure, neutral organic acid out of the aqueous solution.

Protocol: Selective Acid Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The deprotonated 2-(benzyloxy)-5-hydroxybenzoate salt will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane). Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acidic product.

  • Re-acidification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add 1M hydrochloric acid (HCl) while stirring until the solution is acidic (test with pH paper). The purified 2-(Benzyloxy)-5-hydroxybenzoic acid will precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

AcidBase_Extraction start Crude Mixture in Organic Solvent (e.g., Ether) add_base Add aq. NaHCO₃ Shake & Separate Layers start->add_base organic_layer Organic Layer (Neutral Impurities) add_base->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Sodium 2-(benzyloxy)- 5-hydroxybenzoate) add_base->aqueous_layer add_acid Add aq. HCl until pH < 2 aqueous_layer->add_acid precipitate Precipitate Forms add_acid->precipitate filter_dry Filter, Wash, & Dry precipitate->filter_dry final_product Pure 2-(Benzyloxy)- 5-hydroxybenzoic Acid filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Purity Assessment: Validation of Success

Purification must be followed by rigorous analysis to confirm the identity and purity of the final product.

TechniquePurposeTypical Parameters & Expected Results
Thin-Layer Chromatography (TLC) Rapidly check for impurities.A single spot with a consistent Rf value indicates high purity. The absence of spots corresponding to starting materials or side products is desired.
Melting Point (MP) Assess purity and identity.A sharp melting point (e.g., within a 1-2 °C range) that matches the literature value signifies a pure compound. Impurities cause depression and broadening of the melting point.
¹H NMR Spectroscopy Confirm structural integrity.The spectrum should show characteristic peaks corresponding to the aromatic protons, the benzylic CH₂ group (~5.1 ppm), and the acidic protons (COOH and OH, which may be broad or exchange with D₂O). Integration should match the expected proton count.[10][11]
High-Performance Liquid Chromatography (HPLC) Quantify purity.Method: Reversed-phase C18 column. Mobile Phase: Gradient of methanol and water with 0.1% formic acid. Detection: UV at 254 nm. A single, sharp peak should be observed. Purity is often reported as >95% or >98% by peak area.[12]

Conclusion

The purification of 2-(Benzyloxy)-5-hydroxybenzoic acid is a critical step in its utilization for research and development. By applying the principles of recrystallization, column chromatography, and acid-base extraction, researchers can effectively remove common impurities. The choice of method should be guided by a rational assessment of the impurity profile and the required scale. All purification efforts must be validated through appropriate analytical techniques to ensure the final product meets the high standards required for scientific integrity and downstream success.

References

  • M. Montanari, G. Cappelletti, D. N. et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Department of Chemistry, University of North Georgia. Recrystallization of Benzoic Acid. Available at: [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. Available at: [Link]

  • Henkel, C. J. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588. Google Patents.
  • AA Blocks. 5-(Benzyloxy)-2-hydroxybenzoic acid. Available at: [Link]

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(Benzyloxy)-5-propylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. Available at: [Link]

  • University of California, Irvine. The Extraction of Benzoic Acid from a Mixture. Available at: [Link]

  • Rungphet, S., et al. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pdst Chemistry. (2017). 27A. Recrystallisation. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. Available at: [Link]

  • Chen, G., et al. (2014). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Available at: [Link]

  • Al-Awadi, A., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. ResearchGate. Available at: [Link]

  • Chem Survival. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. YouTube. Available at: [Link]

  • Sumina, E. G., et al. (2015). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scaled-up laboratory synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is founded on the principles of the Williamson ether synthesis and has been optimized for safety, yield, and purity at the multi-gram scale. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and process parameters, and provide a detailed, step-by-step protocol from reaction setup to final product purification. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the preparation of this key chemical building block.

Introduction and Significance

2-(Benzyloxy)-5-hydroxybenzoic acid is a bespoke chemical entity with significant potential in various research and development sectors. Its structure, featuring a protected catechol-like moiety and a carboxylic acid, makes it an attractive precursor for the synthesis of more complex molecules, including bioactive compounds and functional materials. The strategic placement of the benzyl protecting group allows for selective functionalization of the different oxygen atoms, a critical feature in multi-step organic synthesis.

The synthesis of this molecule is most effectively achieved through a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The scalability of this synthesis, however, presents challenges related to reagent stoichiometry, reaction control, and product purification. The protocol detailed below addresses these challenges to provide a clear pathway for producing this compound in significant quantities for research and development purposes.

Reaction Mechanism and Rationale

The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid from 2,5-dihydroxybenzoic acid and benzyl chloride proceeds via a nucleophilic substitution (SN2) reaction. The key steps are outlined below:

  • Deprotonation: The starting material, 2,5-dihydroxybenzoic acid, possesses three acidic protons: one on the carboxylic acid and two on the phenolic hydroxyl groups. For a selective benzylation at the 2-position hydroxyl group, careful selection of the base is crucial. In this protocol, we utilize potassium carbonate (K₂CO₃). While stronger bases like sodium hydride could be used, K₂CO₃ offers a good balance of reactivity and safety for scale-up. It is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group, forming the corresponding phenoxide. The carboxylic acid will also be deprotonated to its carboxylate salt.

  • Nucleophilic Attack: The resulting phenoxide ion at the 2-position acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl chloride. This attack displaces the chloride ion in a concerted SN2 mechanism, forming the desired ether linkage.[2]

  • Catalysis (Finkelstein-like Conditions): The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction. The iodide ion is a better nucleophile than the phenoxide and can displace the chloride from benzyl chloride to form benzyl iodide in situ. Benzyl iodide is more reactive towards the phenoxide, thus increasing the overall reaction rate.

  • Work-up and Protonation: After the reaction is complete, an acidic work-up is necessary to neutralize any remaining base and to protonate the carboxylate, yielding the final carboxylic acid product.

Experimental Workflow Diagram

G reagents Reagent Preparation: - 2,5-Dihydroxybenzoic Acid - Benzyl Chloride - Potassium Carbonate - Sodium Iodide - Acetone reaction Reaction Setup: - Charge reactor with reagents and solvent - Heat to reflux reagents->reaction Charge monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring Monitor Progress workup Aqueous Work-up: - Cool reaction mixture - Filter solids - Acidify filtrate monitoring->workup Upon Completion extraction Extraction & Washing: - Extract with Ethyl Acetate - Wash with brine workup->extraction Isolate Crude Product drying Drying & Concentration: - Dry organic layer with Na₂SO₄ - Concentrate in vacuo extraction->drying purification Purification: - Recrystallization from  Ethanol/Water drying->purification analysis Product Analysis: - ¹H NMR, ¹³C NMR, LC-MS - Melting Point purification->analysis Characterize

Caption: Scaled-up synthesis workflow for 2-(Benzyloxy)-5-hydroxybenzoic acid.

Quantitative Data and Reaction Parameters

ParameterValueRationale
Reactants
2,5-Dihydroxybenzoic Acid1.0 eq (e.g., 25.0 g)Limiting reagent.
Benzyl Chloride1.1 eq (e.g., 19.5 mL)A slight excess ensures complete consumption of the starting material.
Potassium Carbonate2.5 eq (e.g., 56.0 g)Sufficient to deprotonate the phenolic hydroxyl and carboxylic acid groups.[3]
Sodium Iodide0.1 eq (e.g., 2.4 g)Catalytic amount to promote the reaction via in situ formation of benzyl iodide.
Solvent
Acetone15-20 mL per g of starting materialGood solubility for reactants and a suitable boiling point for reflux.[3]
Reaction Conditions
TemperatureReflux (~56 °C for Acetone)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursMonitored by TLC until completion.
Work-up & Purification
Acidification1 M HClTo protonate the carboxylate and neutralize excess base.
Extraction SolventEthyl AcetateGood solubility for the product and immiscible with water.
Purification MethodRecrystallization (Ethanol/Water)Effective for obtaining high purity crystalline product on a larger scale.
Expected Yield 80-90%

Detailed Experimental Protocol

5.1. Materials and Equipment

  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Buchner funnel and filter flask

5.2. Reagent Handling and Safety Precautions

  • Benzyl Chloride: This substance is a lachrymator, corrosive, and a potential carcinogen.[4][5] It must be handled in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Acetone: Highly flammable. Ensure no open flames or spark sources are nearby.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Hydrochloric Acid: Corrosive. Handle with care.

5.3. Reaction Procedure

  • To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dihydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).

  • Add acetone (15-20 mL per gram of 2,5-dihydroxybenzoic acid) to the flask.

  • Begin vigorous stirring to create a suspension.

  • In a dropping funnel, add benzyl chloride (1.1 eq) and add it dropwise to the stirring suspension over 15-20 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting material spot is no longer visible.

5.4. Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the acetone washings and concentrate the solution using a rotary evaporator to remove the acetone.

  • To the resulting residue, add deionized water and stir. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. A precipitate will form.

  • Extract the product from the acidic aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5.5. Purification

  • The crude 2-(Benzyloxy)-5-hydroxybenzoic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and purity.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable intermediate in quantities sufficient for extensive research and development activities. The use of readily available and cost-effective reagents makes this protocol amenable to a wide range of laboratory settings.

References

  • US Patent US4431840A, "Process for preparing 2-benzoylbenzoic acids," Google Patents.

  • "3,5-Dihydroxybenzoic acid," Organic Syntheses Procedure.

  • CN103880694A, "Preparation method of 2-hydroxy-5-aminobenzoic acid," Google Patents.

  • "5-(Benzyloxy)-2-hydroxybenzoic acid," AA Blocks.

  • "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester," MDPI.

  • "5-(Benzyloxy)-2-hydroxybenzoic acid," PubChem.

  • "Benzyl chloride - Hazardous Substance Fact Sheet," New Jersey Department of Health.

  • "The Williamson Ether Synthesis," Master Organic Chemistry.

  • "Benzyl-Chloride - Safety Data Sheet," Sigma-Aldrich.

  • "Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media," ResearchGate.

  • "p-HYDROXYBENZOIC ACID," Organic Syntheses Procedure.

  • "ICSC 0016 - BENZYL CHLORIDE," International Labour Organization.

  • "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," Francis Academic Press.

  • "SAFETY DATA SHEET," Sigma-Aldrich.

  • "Williamson Ether and Carboxylic Acids," Chemistry Stack Exchange.

  • CN102675075B, "Preparation method of 3, 5-resacetophenone," Google Patents.

  • "Safety Data Sheet: Benzoyl chloride," Carl ROTH.

  • "Williamson ether synthesis," Wikipedia.

  • "PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID," European Patent Office.

Sources

Application Notes and Protocols for the Synthesis of Novel SIRT5 Inhibitors Utilizing 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sirtuin 5 (SIRT5), a primary mitochondrial NAD+-dependent deacylase, has emerged as a critical regulator of metabolic pathways, including ammonia detoxification and fatty acid oxidation.[1] Its dysregulation is implicated in various pathologies, notably cancer, making it a compelling therapeutic target.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Benzyloxy)-5-hydroxybenzoic acid in the synthesis of potent and selective SIRT5 inhibitors. We present a rationale for employing a benzyl-protected starting material, detailed synthetic protocols, methods for biochemical evaluation, and a discussion of the structure-activity relationships that govern this class of inhibitors.

Introduction: The Rationale for Targeting SIRT5 with 2-Hydroxybenzoic Acid Derivatives

SIRT5 is distinguished from other human sirtuins by its robust desuccinylase, demalonylation, and deglutarylation activities, with comparatively weak deacetylase function.[4] This unique substrate preference allows for the design of highly selective inhibitors. Recent studies have successfully identified 2-hydroxybenzoic acid derivatives as a promising scaffold for developing selective SIRT5 inhibitors.[4][5] The core structure, particularly the carboxylate and the adjacent hydroxyl group, has been shown to be essential for binding to the active site of SIRT5 and maintaining inhibitory activity.[2][4]

The strategic use of 2-(Benzyloxy)-5-hydroxybenzoic acid as a starting material offers a key advantage in a multi-step synthesis. The benzyl group serves as a robust protecting group for the 2-hydroxyl moiety, preventing its participation in undesired side reactions during the functionalization of other parts of the molecule.[6][7] This protecting group can be selectively and cleanly removed in a final step via catalytic hydrogenolysis, a mild and efficient deprotection method, to yield the active 2-hydroxybenzoic acid pharmacophore.[6]

This guide will focus on a synthetic pathway inspired by the work of Liu et al., who developed a potent inhibitor (compound 43 ) from a 2-hydroxybenzoic acid core.[2][4] We will adapt this strategy to demonstrate the utility of 2-(Benzyloxy)-5-hydroxybenzoic acid as a versatile and strategic precursor.

Synthetic Strategy and Protocols

The overall synthetic workflow is designed to construct a SIRT5 inhibitor by functionalizing the 2-(Benzyloxy)-5-hydroxybenzoic acid core, followed by a final deprotection step.

Synthetic_Workflow A 2-(Benzyloxy)-5- hydroxybenzoic acid B Step 1: Nitration A->B C 2-(Benzyloxy)-5-hydroxy- 3-nitrobenzoic acid B->C D Step 2: Reduction C->D E 3-Amino-2-(benzyloxy)- 5-hydroxybenzoic acid D->E F Step 3: Isothiocyanation E->F G Intermediate A: Isothiocyanate Derivative F->G H Step 4: Coupling with Amine Side Chain G->H I Protected Inhibitor H->I J Step 5: Deprotection (Hydrogenolysis) I->J K Final SIRT5 Inhibitor J->K Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action A Synthesized Inhibitor B SIRT5 Enzyme Assay (Trypsin-Coupled Fluorescence) A->B C Determine IC50 Value B->C D Active Compounds (Low µM IC50) C->D E Assay against SIRT1, SIRT2, SIRT3 D->E F Determine Selectivity Profile E->F G Selective Inhibitors F->G H Enzyme Kinetics Studies (Vary Substrate and NAD+) G->H I Determine Inhibition Mode (Competitive, Non-competitive, etc.) H->I SIRT5_Pathway cluster_0 Mitochondrial Urea Cycle cluster_1 SIRT5 Regulation CPS1_succ CPS1 (Succinylated) [Inactive] CPS1_active CPS1 (Active) CPS1_succ->CPS1_active Urea Urea Cycle Intermediates CPS1_active->Urea Ammonia Ammonia (NH3) Ammonia->CPS1_active SIRT5 SIRT5 SIRT5->CPS1_succ Desuccinylation Inhibitor SIRT5 Inhibitor (e.g., Cmpd 43) Inhibitor->SIRT5 Inhibition

Sources

Application Notes and Protocols for the Derivatization of 2-(Benzyloxy)-5-hydroxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel molecular entities with enhanced biological activity. 2-(Benzyloxy)-5-hydroxybenzoic acid presents a compelling starting point for chemical diversification. Its structure, featuring a salicylic acid core masked by a benzyl ether and possessing a free phenolic hydroxyl group, offers three distinct points for chemical modification: the carboxylic acid, the phenol, and the benzyl ether. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this molecule to create a library of diverse compounds for biological screening. We will delve into the rationale behind these modifications, provide detailed experimental protocols for selective derivatization, and outline a workflow for subsequent biological evaluation and analytical characterization. The methodologies described herein are designed to be robust and adaptable, empowering researchers to explore the vast chemical space surrounding this promising scaffold.

Rationale for Derivatization: A Strategic Approach to Modulating Bioactivity

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. By systematically modifying the 2-(benzyloxy)-5-hydroxybenzoic acid core, we can fine-tune its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to enhance its interaction with biological targets.[1] The primary sites for derivatization are the carboxylic acid (Position A), the phenolic hydroxyl group (Position B), and the benzyloxy group (Position C), which can be targeted for removal to unmask the salicylic acid moiety.

Biological_Screening_Cascade Start Synthesized Derivative Library Primary Primary Screening (e.g., High-Throughput Screening) Start->Primary Broad activity profile Secondary Secondary Screening (Dose-Response & Selectivity) Primary->Secondary Active 'Hits' Tertiary Tertiary Screening (Mechanism of Action Studies) Secondary->Tertiary Confirmed 'Hits' Lead Lead Candidate Tertiary->Lead Validated Leads

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Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 2-(Benzyloxy)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Benzyloxy)-5-hydroxybenzoic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described protocol demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for routine quality control analysis and stability testing of 2-(Benzyloxy)-5-hydroxybenzoic acid in drug substance and development samples.

Introduction and Scientific Rationale

2-(Benzyloxy)-5-hydroxybenzoic acid (MW: 244.24 g/mol , Formula: C₁₄H₁₂O₄) is an organic compound with a structure that suggests its potential utility as an intermediate in pharmaceutical synthesis.[3][4] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its identity, purity, and strength is paramount for the safety and efficacy of the final drug product. A validated analytical method is a regulatory requirement and a cornerstone of quality control, providing irrefutable evidence that the method is fit for its intended purpose.[5][6]

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry for its precision, accuracy, and versatility.[7] The choice of a reversed-phase HPLC (RP-HPLC) method with UV detection is scientifically justified for 2-(Benzyloxy)-5-hydroxybenzoic acid due to its molecular characteristics. The molecule's aromatic rings act as strong chromophores, allowing for sensitive UV detection.[8] Its overall structure imparts moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid in the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid functional group, leading to improved peak shape, consistent retention, and enhanced separation efficiency.[9]

This document serves as a comprehensive guide for researchers and quality control analysts, providing not just a step-by-step protocol but also the underlying scientific reasoning for each stage of the method validation process.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 2-(Benzyloxy)-5-hydroxybenzoic acid (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: HPLC grade or ultrapure water

  • Acid: Phosphoric acid (AR grade)

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability)

    • Class A volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • 0.45 µm membrane filters

Chromatographic Conditions

The separation was optimized to achieve a symmetric peak for the analyte with a reasonable run time, ensuring good resolution from any potential impurities or degradants.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v) was used as the diluent to ensure compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(Benzyloxy)-5-hydroxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-(Benzyloxy)-5-hydroxybenzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.

Method Validation: Protocols and Acceptance Criteria

The validation process is a systematic series of experiments designed to confirm that the analytical procedure is reliable and will consistently produce results that are accurate and precise. The objective of validation is to demonstrate that the method is suitable for its intended purpose.[2] This validation follows the framework established by the ICH Q2(R1) guideline.[1]

Validation_Workflow Dev Method Development & Optimization Val Method Validation Protocol Dev->Val Finalized Method Spec Specificity (Forced Degradation) Val->Spec ICH Q2(R1) Parameters Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Routine Routine Analysis & Lifecycle Management Lin->Routine Performance Verified Acc->Routine Performance Verified Prec->Routine Performance Verified Rob->Routine Sys System Suitability Sys->Val Pre-requisite Sys->Routine Daily Check

Caption: Workflow for analytical method validation.

System Suitability

Causality: Before any validation run, system suitability tests are performed to confirm that the equipment and the procedure are capable of providing data of acceptable quality.[7] It is the overall check of the health of the chromatographic system.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make six replicate injections of a working standard solution (e.g., 100 µg/mL).

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (Column Efficiency): > 2000

Specificity (Stability-Indicating)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[10] A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.[11]

Protocol:

  • Forced Degradation: Subject the sample of 2-(Benzyloxy)-5-hydroxybenzoic acid to stress conditions to induce degradation (target 5-20% degradation).

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples alongside an unstressed sample, a blank, and a placebo.

  • Use a DAD detector to perform peak purity analysis on the analyte peak in all chromatograms.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or excipient peaks.

  • The peak purity index should be greater than 0.999, indicating spectral homogeneity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.[12]

Protocol:

  • Prepare at least five concentrations of the analyte spanning the expected range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[13]

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 485120
75 728990
100 971540
125 1215300
150 1459850

| | 0.9998 |

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] It is established by confirming that the method provides acceptable results across the extremes of the linearity curve.

Protocol: The range is inferred from the successful completion of the linearity, accuracy, and precision studies.

Acceptance Criteria: The validated range for this assay is established as 50 µg/mL to 150 µg/mL.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true or accepted value. It is typically determined through recovery studies.[12]

Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80% 80.0 79.5 99.4% 99.6%
80.0 80.1 100.1%
80.0 79.4 99.3%
100% 100.0 100.5 100.5% 100.3%
100.0 99.8 99.8%
100.0 100.6 100.6%
120% 120.0 119.5 99.6% 99.8%
120.0 120.2 100.2%

| | 120.0 | 119.8 | 99.8% | |

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision, to assess random error within and between analytical runs.[14]

Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples of the analyte at 100% of the target concentration (100 µg/mL) on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Calculate the RSD for both sets of measurements.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should not be more than 2.0%.

Table 3: Precision Data (at 100 µg/mL)

Replicate Repeatability (Assay %) Intermediate Precision (Assay %)
1 99.8 100.5
2 100.5 99.6
3 101.0 101.2
4 99.5 99.9
5 100.2 100.8
6 99.9 101.5
Mean 100.15 100.58
SD 0.55 0.73

| %RSD | 0.55% | 0.73% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the sensitivity of the method. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12]

Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained from the linearity study.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Results:

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Protocol: Analyze a sample solution while making small, deliberate changes to the chromatographic conditions.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 Acetonitrile:Buffer)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The change in assay result from the nominal condition should not be significant (e.g., < 2.0%).

Validation_Pillars Method Validated Method Spec Specificity Method->Spec is defined by Acc Accuracy Method->Acc is defined by Prec Precision Method->Prec is defined by Lin Linearity Method->Lin is defined by Rob Robustness Method->Rob is defined by Sens Sensitivity (LOD/LOQ) Method->Sens is defined by

Caption: Core parameters defining a validated method.

Conclusion

The RP-HPLC method for the quantification of 2-(Benzyloxy)-5-hydroxybenzoic acid has been successfully developed and validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear over the range of 50-150 µg/mL, accurate, and precise. The stability-indicating nature of the assay was confirmed through forced degradation studies, where the analyte peak was well-resolved from all degradation products. The method is also robust against minor variations in its operational parameters.

This validated method is deemed fit for its intended purpose and can be confidently implemented for routine quality control analysis, purity testing, and stability monitoring of 2-(Benzyloxy)-5-hydroxybenzoic acid.

References

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • PubChem. 2-(Benzyloxy)-5-propylbenzoic acid. Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available at: [Link]

  • MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available at: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Taylor & Francis Online. Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • ResearchGate. Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Available at: [Link]

  • AA Blocks. 16094-44-3 | MFCD11543482 | 5-(Benzyloxy)-2-hydroxybenzoic acid. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Available at: [Link]

  • ResearchGate. Stability indicating HPLC method development - a review. Available at: [Link]

  • ChemBK. 2-bromo-5-hydroxybenzoic acid. Available at: [Link]

  • Semantic Scholar. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • CEU Repositorio Institucional. Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • YouTube. Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of this valuable compound. Our focus is on improving yield and purity through a mechanistic understanding of the reaction.

I. Introduction to the Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid typically proceeds via a selective O-benzylation of 2,5-dihydroxybenzoic acid (gentisic acid). The most common method employed is the Williamson ether synthesis, which involves the reaction of a deprotonated hydroxyl group with a benzyl halide.[1] However, the presence of two hydroxyl groups and a carboxylic acid function in the starting material presents several challenges, primarily concerning regioselectivity and the formation of byproducts.

This guide will walk you through the critical aspects of this synthesis, from understanding the underlying chemistry to practical troubleshooting of common issues.

II. Reaction Mechanism and Selectivity

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[2]

Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis RO_minus R-O⁻ R_prime_X R'-X RO_minus->R_prime_X Sₙ2 attack TS    [ R-O....C....X ]∥ Product R-O-R' X_minus X⁻ TS->Product Bond formation TS->X_minus Leaving group departs Low_Yield_Troubleshooting Start Low Yield of 2-(Benzyloxy)-5-hydroxybenzoic acid Check_TLC Analyze crude product by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting material remains Check_TLC->Incomplete_Reaction Yes Byproducts Significant Byproduct Formation Check_TLC->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature cautiously Incomplete_Reaction->Optimize_Conditions Optimize_Stoichiometry Optimize Stoichiometry: - Use ~1 eq. of base - Use 1.05-1.1 eq. of benzyl halide Byproducts->Optimize_Stoichiometry Purification_Issues Purification Issues: - Co-elution of product and byproduct - Product loss during workup Byproducts->Purification_Issues Optimize_Purification Optimize Purification: - Use a different solvent system for chromatography - Consider recrystallization Purification_Issues->Optimize_Purification Workflow Start Start: Reagents and Glassware Reaction_Setup Reaction Setup: - Dissolve 2,5-dihydroxybenzoic acid and K₂CO₃ in DMF - Stir under inert atmosphere Start->Reaction_Setup Addition Slow addition of Benzyl Bromide Reaction_Setup->Addition Reaction Reaction: - Stir at room temperature for 24-48 hours - Monitor by TLC Addition->Reaction Workup Aqueous Workup: - Quench with water - Acidify with HCl - Extract with ethyl acetate Reaction->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR, IR, Mass Spectrometry Purification->Characterization End Pure 2-(Benzyloxy)-5-hydroxybenzoic acid Characterization->End

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Navigating the Benzylation of Hydroxybenzoic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the benzylation of hydroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the benzylation of hydroxybenzoic acids, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my benzylated hydroxybenzoic acid. What could be the problem?

Answer: Low or no yield in a benzylation reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Inadequate Deprotonation: The Williamson ether synthesis, a common method for this transformation, requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base used is not strong enough to deprotonate the phenol, the reaction will not proceed. The acidity of the phenolic proton is influenced by the position of the carboxylic acid group. For instance, the hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is more acidic than that of 4-hydroxybenzoic acid due to intramolecular hydrogen bonding.

    • Solution: Ensure the use of a sufficiently strong base. For less acidic phenols, a stronger base like sodium hydride (NaH) is often necessary. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) may suffice. It is crucial to perform the reaction under anhydrous conditions, as water can quench the base and the reactive alkoxide.[1]

  • Poor Solubility: The salt of the hydroxybenzoic acid may not be sufficiently soluble in the reaction solvent, hindering its reaction with the benzyl halide.

    • Solution: Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). A PTC facilitates the transfer of the anionic phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide is located, thereby increasing the reaction rate.[2][3] The use of polar aprotic solvents like DMF or DMSO can also improve the solubility of the reactants.[1]

  • Reaction Temperature and Time: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to find the optimal temperature and reaction time.[4] Be cautious, as excessively high temperatures can lead to side reactions.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What are the likely side products and how can I avoid them?

Answer: The presence of two reactive functional groups, the hydroxyl and the carboxylic acid, is the primary reason for the formation of multiple products.

  • O-benzylation vs. Esterification: The main competing reaction is the benzylation of the carboxylic acid group to form a benzyl ester. The selectivity depends on the reaction conditions.

    • To favor O-benzylation (ether formation): Use a base that is strong enough to deprotonate the phenol but not the carboxylic acid. For example, using a weaker base like potassium carbonate can favor O-benzylation. The reaction temperature should also be kept moderate.

    • To favor esterification: The reaction of a carboxylic acid with benzyl alcohol under acidic conditions (Fischer esterification) or with benzyl bromide and a non-nucleophilic base can lead to the benzyl ester.[5]

  • Dibenzylation: Both the hydroxyl and the carboxylic acid groups can be benzylated, leading to the formation of a dibenzylated product.

    • Solution: To achieve selective O-benzylation, it is often necessary to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before carrying out the benzylation of the hydroxyl group.[6][7] The protecting group can then be removed by hydrolysis.

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, using DMF as a solvent with NaH and benzyl bromide can lead to the formation of an amine side product which can be difficult to remove.[8]

    • Solution: If you suspect solvent-related side reactions, consider switching to a different solvent like THF or acetonitrile.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the benzylation of hydroxybenzoic acids.

Q1: How do I choose the right benzylation agent?

A1: The most common benzylation agents are benzyl bromide (BnBr) and benzyl chloride (BnCl). Benzyl bromide is more reactive than benzyl chloride and is often preferred for less reactive substrates.[9] However, it is also more expensive and lachrymatory. For large-scale reactions, benzyl chloride might be a more economical choice.[10] Other less common but effective benzylation agents include benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate, which can be used under milder, acid-catalyzed conditions.[1]

Q2: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A2: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of benzylation of hydroxybenzoic acids, a PTC, typically a quaternary ammonium salt, helps to transport the phenoxide or carboxylate anion from a solid or aqueous phase into the organic phase containing the benzyl halide. This is particularly useful when the salt of the hydroxybenzoic acid has poor solubility in the organic solvent. Using a PTC can lead to faster reaction rates, milder reaction conditions, and higher yields.[2][3]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] It allows you to visualize the consumption of the starting material and the formation of the product(s).

  • Choosing a TLC solvent system: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of the spots. For example, a 7:3 mixture of hexane:ethyl acetate is often a good starting point.

  • Visualization: The spots can be visualized under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like potassium permanganate or iodine.

Q4: What are the best practices for purifying the final product?

A4: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[1] The choice of the stationary phase (usually silica gel) and the eluent (a solvent system similar to the one used for TLC) is crucial for good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique to obtain a product with high purity.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.[10]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several reagents used in this reaction are hazardous and require careful handling.

  • Benzyl Halides (BnBr, BnCl): These are lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Solvents: Many organic solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: O-Benzylation of 4-Hydroxybenzoic Acid using Potassium Carbonate

This protocol describes a common method for the selective benzylation of the phenolic hydroxyl group.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired benzyl 4-hydroxybenzoate.

Protocol 2: Benzylation using Phase-Transfer Catalysis

This protocol is suitable when dealing with substrates that have poor solubility.

Materials:

  • Hydroxybenzoic acid

  • Benzyl chloride

  • Potassium hydroxide (or another suitable base)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the hydroxybenzoic acid (1.0 eq) and potassium hydroxide (1.5 eq) in water.

  • Add a catalytic amount of TBAB (0.05-0.1 eq).

  • Add a solution of benzyl chloride (1.1 eq) in toluene.

  • Stir the biphasic mixture vigorously at 80-90 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product as described in Protocol 1.

Data Presentation

Table 1: Recommended Base and Solvent Combinations for Selective Benzylation

Hydroxybenzoic Acid IsomerTarget ProductRecommended BaseRecommended SolventRationale
2-Hydroxybenzoic Acid (Salicylic Acid)Benzyl 2-hydroxybenzoate (O-benzylation)K₂CO₃Acetone, DMFThe intramolecular hydrogen bond makes the hydroxyl proton more acidic, allowing for the use of a weaker base.
4-Hydroxybenzoic AcidBenzyl 4-hydroxybenzoate (O-benzylation)NaH, K₂CO₃DMF, THFThe hydroxyl group is less acidic than in salicylic acid, so a stronger base may be required for complete deprotonation.
Any IsomerBenzyl hydroxybenzoate (Esterification)Acid catalyst (e.g., H₂SO₄)Benzyl alcohol (as solvent)Fischer-esterification conditions favor the reaction at the carboxylic acid.
Any IsomerDibenzylated productNaH (excess)DMF, THFUsing a strong base in excess will deprotonate both the hydroxyl and carboxylic acid groups, leading to dibenzylation.

Visualizations

General Reaction Scheme for Benzylation

Benzylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Hydroxybenzoic_Acid Hydroxybenzoic Acid O_Benzylated O-Benzylated Product (Ether) Hydroxybenzoic_Acid->O_Benzylated O-alkylation Esterified Esterified Product (Benzyl Ester) Hydroxybenzoic_Acid->Esterified Esterification Benzyl_Halide Benzyl Halide (Bn-X) Benzyl_Halide->O_Benzylated Benzyl_Halide->Esterified Base Base (e.g., K₂CO₃, NaH) Base->O_Benzylated Solvent Solvent (e.g., DMF, Acetone) Solvent->Esterified Catalyst Catalyst (e.g., PTC) Catalyst->O_Benzylated Dibenzylated Dibenzylated Product O_Benzylated->Dibenzylated Esterified->Dibenzylated

Caption: General scheme of benzylation of hydroxybenzoic acids.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Base Is the base strong enough? Start->Check_Base Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Conditions Are temperature/time optimal? Check_Solubility->Check_Conditions Yes Use_PTC Use a Phase-Transfer Catalyst Check_Solubility->Use_PTC No Change_Solvent Change to a more polar aprotic solvent Check_Solubility->Change_Solvent No Increase_Temp Increase reaction temperature Check_Conditions->Increase_Temp No Increase_Time Increase reaction time Check_Conditions->Increase_Time No Success Improved Yield Check_Conditions->Success Yes Use_Stronger_Base->Success Use_PTC->Success Change_Solvent->Success Increase_Temp->Success Increase_Time->Success

Caption: Decision-making workflow for troubleshooting low product yield.

References

  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents. (n.d.).
  • EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents. (n.d.).
  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved January 26, 2026, from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (2020, March 16). Retrieved January 26, 2026, from [Link]

  • Benzyl Protection - Common Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • WO2007027375A2 - Method of making benzylated phenols - Google Patents. (n.d.).
  • US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 26, 2026, from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 26, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. (2008, November 26). Retrieved January 26, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 26, 2026, from [Link]

  • O -Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved January 26, 2026, from [Link]

  • Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016, October 7). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (2022, February 9). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-(Benzyloxy)-5-hydroxybenzoic acid on a larger scale is provided below. This technical support center is designed for chemists and researchers in the pharmaceutical and chemical industries, offering practical solutions to common challenges encountered during process scale-up.

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid. This guide is structured to provide direct, actionable advice for researchers and process chemists. We will delve into the common challenges of this synthesis, focusing on the widely used Williamson ether synthesis route, and provide troubleshooting strategies and detailed protocols to ensure a successful and efficient scale-up.

Overview of the Synthetic Pathway

The most common and direct route to 2-(Benzyloxy)-5-hydroxybenzoic acid is the regioselective O-alkylation of 2,5-dihydroxybenzoic acid (gentisic acid) with a benzyl halide, typically benzyl bromide, in the presence of a base. This reaction is a classic example of the Williamson ether synthesis.[1][2]

The primary challenge lies in achieving selective benzylation at the C2-hydroxyl group over the C5-hydroxyl group. The C2-hydroxyl group is more acidic due to intramolecular hydrogen bonding with the adjacent carboxylic acid, making its corresponding phenoxide a more readily formed and potent nucleophile. However, controlling the reaction to prevent the formation of the di-benzylated byproduct, 2,5-bis(benzyloxy)benzoic acid, is critical, especially during scale-up.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 2_5_DHBA 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Reaction Williamson Ether Synthesis (Solvent: Acetone/DMF, Heat) 2_5_DHBA->Reaction 1.0 eq BnBr Benzyl Bromide BnBr->Reaction 1.0-1.1 eq Base Base (e.g., K₂CO₃) Base->Reaction >2.0 eq Target 2-(Benzyloxy)-5-hydroxybenzoic acid (Desired Product) Byproduct 2,5-Bis(benzyloxy)benzoic acid (Di-benzylated Byproduct) Unreacted Unreacted 2,5-DHBA Reaction->Target Major Product Reaction->Byproduct Side Reaction Reaction->Unreacted Incomplete Reaction

Caption: Synthetic route for 2-(Benzyloxy)-5-hydroxybenzoic acid.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in scale-up and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mass and heat transfer can be less efficient.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2,5-dihydroxybenzoic acid) is consumed. You may need to extend the reaction time or slightly increase the temperature (e.g., from 50°C to 60°C in acetone).

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Solution: Ensure your 2,5-dihydroxybenzoic acid is dry and of high purity. Benzyl bromide can degrade over time; use a fresh bottle or distill it before use. The base (e.g., potassium carbonate) should be finely powdered and anhydrous.

  • Insufficient Base: Both the carboxylic acid and the two phenolic hydroxyl groups will react with the base. You need at least two equivalents of base to deprotonate the C2-hydroxyl and the carboxylic acid.

    • Solution: Use at least 2.2 equivalents of a base like anhydrous potassium carbonate to ensure the formation of the desired phenoxide nucleophile.

  • Product Loss During Workup: The product has both acidic (carboxylic acid) and phenolic (C5-hydroxyl) functionalities, which can complicate extraction.

    • Solution: During the aqueous workup, acidification should be done carefully to a specific pH (typically pH 2-3) to ensure complete precipitation of the carboxylic acid product without forming emulsions. Ensure the product is not overly soluble in your wash solvents.

Question 2: I'm observing a significant amount of the 2,5-bis(benzyloxy)benzoic acid byproduct. How can I improve the selectivity for the mono-benzylated product?

Answer: Formation of the di-benzylated byproduct is the primary selectivity challenge. It arises from the benzylation of the C5-hydroxyl group after the C2-hydroxyl has reacted.

  • Stoichiometry Control is Key: The most critical factor is the amount of benzyl bromide used.

    • Solution: Use a strict stoichiometry of 1.0 to 1.1 equivalents of benzyl bromide relative to the 2,5-dihydroxybenzoic acid. An excess of the alkylating agent will inevitably lead to a higher percentage of the di-benzylated product.

  • Controlled Addition: Adding the benzyl bromide all at once on a large scale can create localized "hot spots" of high concentration, promoting the secondary reaction.

    • Solution: Add the benzyl bromide dropwise over a prolonged period (e.g., 1-2 hours) using an addition funnel. This maintains a low, steady concentration of the alkylating agent, favoring the more reactive C2-phenoxide.

  • Temperature Management: Higher temperatures can increase the rate of the second benzylation.

    • Solution: Maintain a moderate reaction temperature. For instance, when using acetone as a solvent, refluxing at its boiling point (around 56°C) is generally sufficient. Avoid excessive heating.

Troubleshooting_Workflow Start Reaction Issue Identified Problem What is the main issue? Start->Problem LowYield Low Yield Problem->LowYield Yield HighByproduct High Di-benzylated Byproduct Problem->HighByproduct Purity PurificationIssue Purification Difficulty Problem->PurificationIssue Isolation CheckCompletion Check reaction completion (TLC/HPLC) LowYield->CheckCompletion Incomplete Incomplete: Extend reaction time / Increase temp slightly CheckCompletion->Incomplete No Complete Complete: Review workup & reagent quality CheckCompletion->Complete Yes CheckStoich Check BnBr Stoichiometry HighByproduct->CheckStoich ExcessBnBr >1.1 eq: Reduce BnBr to 1.0-1.1 eq CheckStoich->ExcessBnBr Excess CorrectStoich 1.0-1.1 eq: Implement slow, dropwise addition of BnBr CheckStoich->CorrectStoich Correct OptimizeRecrystal Optimize recrystallization solvent system PurificationIssue->OptimizeRecrystal

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(Benzyloxy)-5-hydroxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-(Benzyloxy)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the ideal solvent systems for various chemical transformations. By understanding the interplay between the physicochemical properties of 2-(Benzyloxy)-5-hydroxybenzoic acid and solvent characteristics, you can significantly improve reaction outcomes, including yield, purity, and reaction time.

Understanding the Molecule: Physicochemical Properties

Before delving into specific reaction troubleshooting, it is crucial to understand the key properties of 2-(Benzyloxy)-5-hydroxybenzoic acid that dictate its behavior in different solvents.

2-(Benzyloxy)-5-hydroxybenzoic acid is a moderately polar molecule containing both hydrogen bond donor (hydroxyl and carboxylic acid protons) and acceptor (carbonyl and ether oxygens) sites.[1] The presence of the benzyl ether group increases its lipophilicity compared to its parent compound, 5-hydroxysalicylic acid.

Key Physicochemical Properties:

PropertyValue/DescriptionSignificance for Solvent Selection
Molecular Weight 244.24 g/mol [2]Influences diffusion rates and solubility.
Polarity Moderately polar. The topological polar surface area is 66.8 Ų.[2]Dictates solubility in various organic solvents. "Like dissolves like" is a guiding principle.
Hydrogen Bonding 2 hydrogen bond donors; 4 hydrogen bond acceptors.[1]Strong hydrogen bonding interactions with protic solvents (e.g., alcohols) can affect reactivity. Intramolecular hydrogen bonding between the 2-hydroxyl and the carboxylic acid group can influence acidity and reactivity.[3]
Acidity (pKa) The pKa of the parent compound, 2-hydroxybenzoic acid, can be determined by titration.[4] The acidity of 2-(Benzyloxy)-5-hydroxybenzoic acid will be similar, influencing its solubility in acidic and basic media and its reactivity in base-catalyzed reactions.The carboxylate form is more soluble in polar solvents. The choice of a basic or acidic medium can be used to control solubility.

General Solvent Selection Strategy

A systematic approach to solvent selection is critical for successful reaction optimization. The following workflow provides a general framework for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Experiments cluster_2 Phase 3: Optimization A Define Reaction Type (Esterification, Etherification, etc.) B Consider Reactant & Product Properties (Polarity, Solubility) A->B C Consult Solvent Selection Guides (e.g., ACS GCI) B->C D Select a Diverse Set of Solvents (Polar Aprotic, Polar Protic, Nonpolar) C->D E Run Parallel Reactions in Selected Solvents D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Identify Promising Solvent(s) (High Conversion, Low Byproducts) F->G H Optimize Reaction Conditions in Best Solvent(s) (Temperature, Concentration, Catalyst) G->H I Consider Solvent Mixtures H->I J Final Solvent System Selection I->J

Caption: A general workflow for systematic solvent selection.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with 2-(Benzyloxy)-5-hydroxybenzoic acid in a question-and-answer format.

I. Esterification Reactions

Q1: My esterification reaction with an alcohol is very slow or gives a low yield. What solvent should I use?

A1: The choice of solvent in esterification is critical as it can influence the reaction equilibrium.

  • Causality: Fischer esterification is an equilibrium-limited reaction where water is a byproduct. The presence of water can drive the reaction backward, reducing the yield.

  • Troubleshooting Steps:

    • Consider a Nonpolar, Water-Azeotroping Solvent: Toluene or heptane are excellent choices.[5] Using a Dean-Stark apparatus with these solvents will effectively remove water from the reaction mixture, driving the equilibrium towards the product.

    • Explore Solvent-Free Conditions: For some esterifications, particularly with a solid acid catalyst, solvent-free conditions at elevated temperatures can provide very high yields.[6] This approach also simplifies purification and reduces solvent waste.

    • Avoid Protic Solvents (if not a reactant): If the alcohol is your reactant, using it in excess can serve as the solvent. However, adding other protic solvents can solvate the carboxylic acid and reduce its reactivity.

    • Polar Aprotic Solvents: Solvents like acetonitrile or THF can be used, but water removal is still crucial.[6] These may be suitable for reactions using activating agents (e.g., DCC, EDC) rather than acid catalysis.

Recommended Solvents for Esterification:

Solvent ClassRecommended SolventsRationale
Nonpolar Toluene, HeptaneExcellent for azeotropic water removal.[5]
Polar Aprotic Acetonitrile, THFCan be effective, especially with activating agents.[6]
Solvent-Free N/ACan provide high yields and simplifies workup.[6]
II. Etherification (O-Alkylation) of the Phenolic Hydroxyl Group

Q2: I am trying to alkylate the 5-hydroxy group, but I am getting low conversion and/or side products. How can I optimize the solvent?

A2: The O-alkylation of the phenolic hydroxyl group requires deprotonation to form a more nucleophilic phenoxide, and the solvent plays a key role in this process and the subsequent nucleophilic substitution.[7]

  • Causality: The choice of solvent affects the solubility of the starting material and the base, the reactivity of the nucleophile, and the rate of the SN2 reaction with the alkylating agent.

  • Troubleshooting Steps:

    • Use a Polar Aprotic Solvent: DMF, DMSO, or acetone are generally the best choices for this reaction.[7] These solvents effectively solvate the cation of the base (e.g., K+ from K2CO3), leaving a "naked" and highly reactive phenoxide anion.

    • Ensure Anhydrous Conditions: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with some alkylating agents. Use anhydrous solvents and dry glassware.

    • Consider Phase-Transfer Catalysis: If you are using a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the phenoxide into the organic phase to react with the alkylating agent.[7]

    • Avoid Protic Solvents: Alcohols and water will solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Recommended Solvents for Etherification:

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMF, DMSO, AcetoneSolubilizes reactants and promotes a reactive "naked" anion.[7]
Ethers THF, 1,4-DioxaneCan be used, but may offer lower solubility for some bases.
III. Decarboxylation Reactions

Q3: My attempts to decarboxylate 2-(Benzyloxy)-5-hydroxybenzoic acid are either unsuccessful or require very high temperatures. Can a solvent help?

A3: Decarboxylation of hydroxybenzoic acids can be challenging, but the right solvent and catalyst can facilitate the reaction under milder conditions.[5]

  • Causality: The stability of the aromatic ring makes decarboxylation difficult. The reaction often proceeds through an electrophilic substitution mechanism where a proton replaces the carboxyl group. Solvents can influence the stability of intermediates and the efficiency of catalysts.

  • Troubleshooting Steps:

    • High-Boiling Point Solvents: High-boiling, inert solvents such as heptane can be effective, especially when used with a catalyst.[5] These solvents allow for the necessary high reaction temperatures to be reached safely.

    • Use of a Catalyst: The reaction is often catalyzed. Bimetallic nanoparticles on a supported ionic liquid phase have been shown to be effective.[5] In such cases, the solvent must be compatible with the catalyst system.

    • Consider Deep Eutectic Solvents (DES): For some hydroxybenzoic acids, deep eutectic solvents like choline chloride-urea have been shown to act as both a catalyst and a solvent, leading to high yields under milder conditions.[8]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.

Recommended Solvents for Decarboxylation:

Solvent ClassRecommended SolventsRationale
Nonpolar Heptane, TolueneAllows for high reaction temperatures.[5]
Deep Eutectic Solvents Choline chloride-ureaCan act as both solvent and catalyst, enabling milder conditions.[8]
IV. General Solubility Issues

Q4: I am having trouble dissolving 2-(Benzyloxy)-5-hydroxybenzoic acid in my chosen reaction solvent. What are my options?

A4: Poor solubility is a common cause of low reaction rates and yields.

  • Causality: The molecule has both polar (hydroxyl, carboxylic acid) and nonpolar (benzyl ether, aromatic rings) regions, leading to complex solubility behavior.

  • Troubleshooting Steps:

    • Match Solvent Polarity to the Molecule: As a moderately polar compound, it will have better solubility in moderately polar solvents. Polar aprotic solvents like THF, acetone, and ethyl acetate are often good starting points. For the related 2-hydroxybenzoic acid, 1,4-dioxane and THF were found to be excellent solvents.

    • Consider Solvent Mixtures: A mixture of a good solvent and a co-solvent can sometimes improve solubility while maintaining the desired reaction conditions.

    • Increase Temperature: Gently warming the mixture can often increase the solubility of the starting material.

    • For Base-Catalyzed Reactions: If the reaction involves a base, the in-situ formation of the carboxylate or phenoxide salt will significantly increase its solubility in polar solvents.

    • For Acid-Catalyzed Reactions: In strongly acidic conditions, protonation of the carbonyl oxygen can increase solubility in polar protic solvents.

Solubility of the Related 2-Hydroxybenzoic Acid in Various Solvents at 298.15 K:

SolventMolar Solubility (mol/L)
1,4-DioxaneHigh
Tetrahydrofuran (THF)High
Alcohols (e.g., Propanol, Butanol)Moderate
Esters (e.g., Ethyl Acetate)Moderate
Ketones (e.g., Acetone)Moderate

Data adapted from a study on 2-hydroxybenzoic acid, which serves as a good proxy for estimating the solubility of 2-(Benzyloxy)-5-hydroxybenzoic acid.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Esterification
  • To a series of small reaction vials, add 2-(Benzyloxy)-5-hydroxybenzoic acid (1 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • To each vial, add a different solvent (e.g., toluene, heptane, acetonitrile, THF) to achieve a consistent concentration (e.g., 0.5 M). Include one vial with no solvent.

  • Seal the vials and place them in a heating block at a predetermined temperature (e.g., 80-110 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Compare the conversion rates and the formation of any byproducts to identify the optimal solvent system.

Protocol 2: General Procedure for O-Alkylation of the Phenolic Hydroxyl Group
  • In a round-bottom flask under an inert atmosphere, dissolve 2-(Benzyloxy)-5-hydroxybenzoic acid (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetone).

  • Add a suitable base (e.g., K2CO3, 2-3 eq.) and stir the suspension for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Logical Relationships in Solvent Effects

Solvent_Effects cluster_0 Solvent Properties cluster_1 Impact on Reaction Polarity Polarity Solubility Reactant/Reagent Solubility Polarity->Solubility Like dissolves like Protic Protic/Aprotic Nature Reactivity Nucleophile/Electrophile Reactivity Protic->Reactivity H-bonding affects nucleophilicity BoilingPoint Boiling Point Rate Reaction Rate BoilingPoint->Rate Higher T generally increases rate Solubility->Rate Reactivity->Rate Equilibrium Reaction Equilibrium Equilibrium->Rate

Caption: Interplay of solvent properties and their impact on reaction parameters.

References

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Journal of the American Chemical Society. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

  • PubChem. 5-(Benzyloxy)-2-hydroxybenzoic acid. [Link]

  • PubChem. 2-Bromo-5-hydroxybenzoic acid. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ResearchGate. (2021). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. [Link]

  • Platinum Skin Care. (2024). Troubleshooting Common Issues with Salicylic Acid Use. [Link]

  • Google Patents.
  • American Chemical Society. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

  • YouTube. (2021). Hydrogen bonding. [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

  • Google Patents.
  • ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. [Link]

  • National Center for Biotechnology Information. (2021). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Filo. (2025). a) The flowchart below shows some reactions of salicylic acid. i. In the. [Link]

  • Oreate AI Blog. (2026). Recognizing Allergic Reactions to Salicylic Acid: What You Need to Know. [Link]

  • ResearchGate. (2021). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. [Link]

  • ResearchGate. (2025). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. [Link]

  • Journal of the American Chemical Society. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

  • ResearchGate. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • Google Patents.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Current Research in Nutrition and Food Science Journal. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • YouTube. (2022). Statement-I : p-Hydroxybenzoic acid has a lower boiling point that o-hydroxybenzoic acid. Because.... [Link]

  • ResearchGate. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]

  • Dalton Transactions. (2005). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]

  • AA Blocks. 5-(Benzyloxy)-2-hydroxybenzoic acid. [Link]

  • Platinum Skin Care. (2024). Salicylic Acid Allergies: Recognizing and Responding to Reactions. [Link]

  • Royal Society of Chemistry. (2016). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. [Link]

  • National Center for Biotechnology Information. (2018). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. [Link]

  • National Center for Biotechnology Information. (2013). Salicylate Intolerance: Pathophysiology, Clinical Spectrum, Diagnosis and Treatment. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • National Center for Biotechnology Information. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. Process for the production of p-hydroxy benzoic acid.
  • PubMed. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. [Link]

  • Journal of Chemical & Engineering Data. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

  • Chemical Science. (2024). Site-selective decarbonylative [4 + 2] annulation of carboxylic acids with terminal alkynes by C–C/C–H activation strategy and cluster catalysis. [Link]

  • ResearchGate. (2015). Solubility of benzilic acid in select organic solvents at 298.15 K. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-5-hydroxybenzoic acid. This document provides in-depth, experience-driven insights into the potential degradation pathways of this molecule. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations and for designing robust analytical methods.

While specific degradation studies on 2-(Benzyloxy)-5-hydroxybenzoic acid are not extensively published, its chemical structure—comprising a benzyl ether, a phenolic hydroxyl group, and a carboxylic acid on an aromatic ring—allows for predictable degradation patterns based on established chemical principles. This guide is structured as a series of troubleshooting questions and answers to address challenges you may encounter during your stability and analytical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis during a stability study. What is its likely identity?

Answer: The most probable identity of this new, more polar peak is 2,5-dihydroxybenzoic acid (Gentisic Acid) , resulting from the cleavage of the benzyl ether bond.[1][2] This is the primary and most expected degradation pathway under various stress conditions, particularly hydrolytic and hydrogenolytic stress.

Causality & Mechanism: The ether linkage between the benzyl group and the phenolic oxygen is the most labile part of the molecule. Cleavage can occur through several mechanisms:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, making the benzylic carbon a better leaving group for nucleophilic attack by water. Strong acids can facilitate this cleavage, although the reaction may require elevated temperatures.[3]

  • Hydrogenolysis: This is a very common method for benzyl ether deprotection.[4] If your experimental setup involves catalysts like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation), the benzyl ether will be readily cleaved to yield 2,5-dihydroxybenzoic acid and toluene. Selective hydrogenolysis can be achieved with careful selection of catalyst and solvent.[5]

The resulting 2,5-dihydroxybenzoic acid is significantly more polar than the parent compound due to the presence of an additional free hydroxyl group, leading to a shorter retention time on a typical C18 reverse-phase HPLC column.

Diagram: Primary Degradation Pathway via Ether Cleavage

G cluster_products Products parent 2-(Benzyloxy)-5-hydroxybenzoic acid product1 2,5-Dihydroxybenzoic Acid (Gentisic Acid) parent->product1 Hydrogenolysis (e.g., H₂, Pd/C) parent->product1 Acid Hydrolysis (H₃O⁺, Δ) product2 Toluene G parent 2,5-Dihydroxybenzoic Acid (from primary degradation) intermediate Semiquinone Radical parent->intermediate [O], Light (hν) product Quinone-type Structures (Colored Products) intermediate->product Further Oxidation

Caption: Oxidative degradation leading to colored byproducts.

FAQ 3: I need to perform a forced degradation study. What conditions should I use and what should I look for?

Answer: A comprehensive forced degradation (or stress testing) study is essential to establish a stability-indicating analytical method. Based on the structure of 2-(Benzyloxy)-5-hydroxybenzoic acid, the following conditions are recommended.

Stress ConditionTypical Reagents & ConditionsPrimary Expected Degradation PathwayKey Degradant to Monitor
Acid Hydrolysis 0.1 M HCl, 60-80°CCleavage of the benzyl ether2,5-Dihydroxybenzoic acid
Base Hydrolysis 0.1 M NaOH, Room Temp - 60°CGenerally stable, potential for oxidationMinimal degradation expected
Oxidation 3% H₂O₂, Room Temp, protected from lightOxidation of the phenol ringOxidized/quinone species
Photolytic High-intensity light (ICH Q1B options)Photo-cleavage, oxidation2,5-Dihydroxybenzoic acid, various colored products
Thermal (Dry Heat) 80-100°CPotential for decarboxylation, slow ether cleavageMinor degradation products

Experimental Workflow: A robust workflow is critical for obtaining reliable data.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Parent Compound B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Photolysis (UV/Vis) A->B4 B5 Thermal A->B5 C Control (Unstressed) A->C D Neutralize & Dilute (if necessary) B1->D B2->D B3->D B4->D B5->D C->D E Analyze by HPLC-UV/DAD D->E F Peak Purity Analysis (DAD) E->F G Identify Degradants (LC-MS) E->G

Caption: Workflow for a forced degradation study.

Protocols

Protocol 1: General Purpose HPLC Method for Stability Analysis

This method should serve as a starting point for separating the parent compound from its primary degradant, 2,5-dihydroxybenzoic acid.

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size). [6]* Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV/DAD at 254 nm and 300 nm. [7]A Diode-Array Detector is crucial for assessing peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Elution Order: 2,5-Dihydroxybenzoic acid will elute significantly earlier than the parent compound, 2-(Benzyloxy)-5-hydroxybenzoic acid.

Protocol 2: Sample Preparation for Acidic Stress Testing

This protocol ensures a controlled degradation process for subsequent analysis.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-(Benzyloxy)-5-hydroxybenzoic acid in a 50:50 mixture of acetonitrile and water.

  • Stressing: Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl.

  • Incubation: Cap the flask and place it in a water bath at 60°C for 24 hours. Protect from light.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Neutralization: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH if the aliquot was diluted 10-fold first). This is critical to stop the reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase initial conditions (e.g., 90:10 Water:Acetonitrile) before injecting into the HPLC. [6]

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Benzyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Institutes of Health (NIH). [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes . ResearchGate. [Link]

  • HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid . HELIX Chromatography. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

  • 5-(Benzyloxy)-2-hydroxybenzoic acid . PubChem. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications . National Institutes of Health (NIH). [Link]

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent . MDPI. [Link]

  • Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? . National Institutes of Health (NIH). [Link]

  • Photocatalytic Degradation of Phenol . ResearchGate. [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study . The Open Medicinal Chemistry Journal. [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes . SciELO. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... . ResearchGate. [Link]

  • Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study . PubMed. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . ACS Publications. [Link]

  • Gentisic acid . Wikipedia. [Link]

  • Hydroxybenzoic acid isomers and the cardiovascular system . National Institutes of Health (NIH). [Link]

  • Studies on the hydrogenolysis of benzyl ethers . ResearchGate. [Link]

  • Gentisic acid – Knowledge and References . Taylor & Francis Online. [Link]

  • HPLC Methods for analysis of Gentisic acid . HELIX Chromatography. [Link]

  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound . MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Benzyloxy-Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For substituted benzoic acids, even subtle changes in substituent positioning can drastically alter their chemical properties and biological activities. This guide provides an in-depth comparison of analytical techniques for the structural validation of benzyloxy-hydroxybenzoic acid isomers, with a primary focus on single-crystal X-ray crystallography. Due to the absence of published crystallographic data for 2-(Benzyloxy)-5-hydroxybenzoic acid, this guide will utilize its close isomer, 5-(Benzyloxy)-2-hydroxybenzoic acid (also known as 5-Benzyloxysalicylic acid), as a case study to illustrate the principles and comparative power of these methods. We will explore not only the definitive structural information provided by X-ray crystallography but also the complementary data offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Isomeric Purity in Drug Discovery

The distinction between isomers like 2-(Benzyloxy)-5-hydroxybenzoic acid and 5-(Benzyloxy)-2-hydroxybenzoic acid is critical. The placement of the benzyloxy and hydroxyl groups on the aromatic ring dictates the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, govern its interaction with biological targets, making unambiguous structural confirmation a non-negotiable step in the research and development pipeline.

Part 1: Definitive Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Causality in Experimental Design: From Synthesis to Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The choice of synthetic route and crystallization method is paramount, as they directly impact the quality of the crystals obtained.

A common synthetic route to benzyloxy-hydroxybenzoic acids involves the Williamson ether synthesis, where a dihydroxybenzoic acid is selectively protected. For 5-(Benzyloxy)-2-hydroxybenzoic acid, this would typically involve the reaction of 2,5-dihydroxybenzoic acid with benzyl bromide under basic conditions. The regioselectivity of this reaction is a key consideration, and chromatographic purification is often necessary to isolate the desired isomer.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid [1]

  • Dissolution: Dissolve 2,5-dihydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate, to the solution to deprotonate the phenolic hydroxyl groups. The stoichiometry of the base is critical to achieve selective benzylation.

  • Alkylation: Add benzyl bromide to the reaction mixture and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the 5-(benzyloxy)-2-hydroxybenzoic acid isomer.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent system and crystallization technique is crucial.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Slow Evaporation: The solution is loosely covered and left undisturbed to allow for the slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, the solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Data Acquisition and Interpretation

A mounted crystal is subjected to a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for 5-(benzyloxy)-2-hydroxybenzoic acid is not publicly available, we can infer the type of data that would be obtained and its significance by examining related structures. For instance, the crystal structure of 4-(benzyloxy)benzoic acid reveals the formation of centrosymmetric acid-acid dimers linked by strong O-H···O hydrogen bonds.[2] A similar hydrogen bonding pattern would be expected for 5-(benzyloxy)-2-hydroxybenzoic acid, along with potential intramolecular hydrogen bonding between the 2-hydroxyl group and the carboxylic acid.

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.12, 5.89, 18.45Dimensions of the unit cell.
β (°)98.7Angle of the unit cell for a monoclinic system.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Part 2: Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides an unambiguous solid-state structure, spectroscopic methods like NMR and Mass Spectrometry offer valuable and often complementary information about the molecule's structure and connectivity in solution and the gas phase.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide distinct information.

¹H NMR Spectroscopy: The chemical shift, integration, and splitting pattern of the proton signals provide a wealth of structural information. For 5-(benzyloxy)-2-hydroxybenzoic acid, the spectrum would be expected to show:

  • Signals for the three aromatic protons on the di-substituted ring, with their characteristic chemical shifts and coupling constants revealing their relative positions.

  • A singlet for the two benzylic protons of the -OCH₂- group.

  • Signals for the five protons of the benzyl group's phenyl ring.

  • Broad singlets for the hydroxyl and carboxylic acid protons, which are often exchangeable with deuterium.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-(benzyloxy)-2-hydroxybenzoic acid, this would confirm the presence of all 14 carbon atoms and their chemical environments (e.g., quaternary carbons, CH, CH₂).

Experimental Protocol: NMR Spectroscopy [5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Table 2: Predicted ¹H NMR Data Comparison for Benzyloxy-Hydroxybenzoic Acid Isomers

ProtonPredicted Chemical Shift (ppm) for 5-(Benzyloxy)-2-hydroxybenzoic acidPredicted Chemical Shift (ppm) for 2-(Benzyloxy)-5-hydroxybenzoic acidRationale for Differences
Aromatic Protons (dihydroxy-substituted ring)3 distinct signals3 distinct signalsThe electronic environment of each proton is unique due to the different positioning of the electron-donating and -withdrawing groups, leading to different chemical shifts.
Benzylic Protons (-OCH₂-)~5.1 ppm~5.2 ppmThe proximity to different functional groups can cause slight variations in the chemical shift.
Aromatic Protons (benzyl group)Multiplet ~7.3-7.5 ppmMultiplet ~7.3-7.5 ppmThese are generally less affected by the substitution pattern on the other ring.
Hydroxyl Proton (-OH)Broad, variableBroad, variableChemical shift is highly dependent on concentration and solvent.
Carboxylic Acid Proton (-COOH)Broad, >10 ppmBroad, >10 ppmTypically found far downfield.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Processing Fourier Transform, Phasing, Baseline Correction Acquire_2D->Processing Analysis Assign Signals, Interpret Spectra Processing->Analysis Final_Structure Final_Structure Analysis->Final_Structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₁₄H₁₂O₄, the calculated exact mass is 244.0736. An experimentally determined mass that is very close to this value would strongly support the proposed molecular formula.[6]

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The fragmentation pattern can provide structural information. For benzyloxy-hydroxybenzoic acids, characteristic fragments would likely include the loss of the benzyl group (resulting in a peak at m/z 91 for the benzyl cation) and the loss of CO₂ from the carboxylic acid group.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

  • MS1 Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion.

  • MS/MS Scan: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the accurate mass of the molecular ion and the fragmentation pattern to confirm the molecular formula and gain structural insights.

Table 3: Expected Mass Spectrometry Data

AnalysisExpected Result for C₁₄H₁₂O₄Significance
HRMS ([M-H]⁻)m/z 243.0663Confirms the elemental composition.
MS/MS FragmentationMajor fragments at m/z 199 (loss of CO₂) and m/z 91 (benzyl cation)Provides evidence for the presence of carboxylic acid and benzyloxy groups.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation Infusion Direct Infusion or LC Introduction Ionization Ionization (e.g., ESI) Infusion->Ionization MS1 MS1 Scan: Determine Molecular Ion Ionization->MS1 Isolation Isolate Molecular Ion MS1->Isolation MS2 MS/MS Scan: Fragmentation Isolation->MS2 Accurate_Mass Confirm Elemental Composition (HRMS) MS2->Accurate_Mass Fragmentation_Analysis Analyze Fragmentation Pattern Accurate_Mass->Fragmentation_Analysis Structural_Inference Structural_Inference Fragmentation_Analysis->Structural_Inference

Conclusion: A Multi-faceted Approach to Structural Validation

While single-crystal X-ray crystallography provides the most definitive and detailed structural information for crystalline compounds, a comprehensive validation strategy leverages the strengths of multiple analytical techniques. NMR spectroscopy provides invaluable data on the atomic connectivity in solution, and mass spectrometry confirms the molecular weight and elemental composition while offering clues to the molecule's substructures. For benzyloxy-hydroxybenzoic acid isomers, the combination of these methods allows for an unambiguous assignment of the structure, a critical requirement for advancing research in medicinal chemistry and materials science. The principles and protocols outlined in this guide, using 5-(benzyloxy)-2-hydroxybenzoic acid as a representative example, provide a robust framework for the structural elucidation of novel organic compounds.

References

  • PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • MassBank. (2013). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure of 2-(4-hydroxybenzoyl)benzoic acid (8) with ellipsoids.... Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. PMC. Retrieved from [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of 2-hydroxy benzoic acid (2OH-BA), C 7 H 6 O 3 at.... Retrieved from [Link]

  • SciELO. (2024). Article. Retrieved from [Link]

  • NIST. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(Benzyloxy)-5-hydroxybenzoic Acid and Other Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced structural modifications of core scaffolds can lead to profound differences in physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 2-(Benzyloxy)-5-hydroxybenzoic acid, a derivative of salicylic acid, with its parent compound and the related metabolite, gentisic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of benzoic acid derivatives and to inform the rational design of novel therapeutic agents.

Introduction to the Benzoic Acid Scaffold

Benzoic acid and its derivatives are a ubiquitous class of compounds found in nature and widely utilized in the pharmaceutical and food industries.[1] Their versatile chemical scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2] The therapeutic potential of these compounds is often dictated by the nature and position of substituents on the benzene ring, which influence their acidity, lipophilicity, and interaction with biological targets.[3] This guide will focus on a comparative analysis of three key derivatives: 2-(Benzyloxy)-5-hydroxybenzoic acid, salicylic acid (2-hydroxybenzoic acid), and gentisic acid (2,5-dihydroxybenzoic acid).

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Here, we compare the key properties of 2-(Benzyloxy)-5-hydroxybenzoic acid, salicylic acid, and gentisic acid.

Property2-(Benzyloxy)-5-hydroxybenzoic acidSalicylic AcidGentisic Acid
Molecular Formula C₁₄H₁₂O₄C₇H₆O₃C₇H₆O₄
Molecular Weight ( g/mol ) 244.24138.12154.12
pKa Not Experimentally Determined2.972.97
Calculated LogP (XLogP3) 3.22.31.5
Water Solubility Low (Predicted)2.4 g/L (25 °C)Very soluble
Appearance SolidWhite crystalline solidWhite to yellow powder

Causality Behind Physicochemical Differences: The introduction of the bulky, non-polar benzyloxy group in 2-(Benzyloxy)-5-hydroxybenzoic acid significantly increases its molecular weight and calculated LogP value compared to salicylic acid and gentisic acid. This modification is expected to dramatically decrease its water solubility while increasing its lipophilicity. The increased lipophilicity may enhance its ability to cross cell membranes, potentially influencing its biological activity and distribution in vivo. The pKa of the carboxylic acid group in both salicylic acid and gentisic acid is identical, indicating that the additional hydroxyl group in gentisic acid does not significantly alter the acidity of the carboxyl group. The pKa of 2-(Benzyloxy)-5-hydroxybenzoic acid has not been experimentally determined but is expected to be similar to that of salicylic acid due to the insulating effect of the ether linkage.

Synthesis of the Compared Derivatives

The synthetic accessibility of a compound is a crucial consideration in drug development. Here, we outline common synthetic routes for the three benzoic acid derivatives.

Synthesis Workflow

Synthesis_Workflow cluster_SA Salicylic Acid Synthesis cluster_GA Gentisic Acid Synthesis cluster_BHA 2-(Benzyloxy)-5-hydroxybenzoic Acid Synthesis phenol Phenol naoh NaOH phenol->naoh Formation of Sodium Phenoxide co2 CO2, Pressure, Heat naoh->co2 Kolbe-Schmitt Reaction h2so4 H2SO4 co2->h2so4 Acidification sa Salicylic Acid h2so4->sa hydroquinone Hydroquinone khco3 KHCO3, CO2, Pressure, Heat hydroquinone->khco3 Kolbe-Schmitt Reaction ga Gentisic Acid khco3->ga sa_ga Salicylic Acid kps Potassium Persulfate sa_ga->kps Elbs Persulfate Oxidation kps->ga gentisic_acid Gentisic Acid benzyl_chloride Benzyl Chloride, Base gentisic_acid->benzyl_chloride Benzylation bha 2-(Benzyloxy)-5-hydroxybenzoic Acid benzyl_chloride->bha

Caption: Synthetic routes for Salicylic Acid, Gentisic Acid, and 2-(Benzyloxy)-5-hydroxybenzoic Acid.

Experimental Protocols

Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

This industrially significant reaction carboxylates phenol to produce salicylic acid.

  • Formation of Sodium Phenoxide: Phenol is treated with a strong base, typically sodium hydroxide, to form sodium phenoxide.

  • Carboxylation: The sodium phenoxide is then heated under pressure (typically 100 atm and 125°C) with carbon dioxide. The electrophilic CO₂ attacks the electron-rich phenoxide ring, primarily at the ortho position due to chelation with the sodium ion.

  • Acidification: The resulting sodium salicylate is acidified with a strong acid, such as sulfuric acid, to yield salicylic acid.

  • Yield: The Kolbe-Schmitt reaction can achieve yields of up to 79% for salicylic acid.

Synthesis of Gentisic Acid

Gentisic acid can be synthesized through two primary routes:

  • From Hydroquinone (Kolbe-Schmitt Reaction): Similar to salicylic acid synthesis, hydroquinone can be carboxylated using potassium bicarbonate and carbon dioxide under pressure and heat to produce gentisic acid.

  • From Salicylic Acid (Elbs Persulfate Oxidation): Salicylic acid can be hydroxylated using potassium persulfate in an alkaline solution. This reaction introduces a second hydroxyl group at the 5-position. The overall yield for this conversion is reported to be around 38%.

Synthesis of 2-(Benzyloxy)-5-hydroxybenzoic Acid

This derivative is typically synthesized from gentisic acid.

  • Selective Benzylation: The phenolic hydroxyl group at the 5-position of gentisic acid can be selectively protected with a benzyl group. This is typically achieved by reacting gentisic acid with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The hydroxyl group at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent carboxylic acid.

  • Purification: The product is then purified by recrystallization or column chromatography.

Comparative Biological Activities

While direct comparative experimental data for 2-(Benzyloxy)-5-hydroxybenzoic acid under the same conditions as salicylic acid and gentisic acid is limited in publicly available literature, we can infer potential activities based on the known properties of its parent compounds and the structural modifications.

Antioxidant Activity

DPPH Radical Scavenging Assay Protocol

This assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

DPPH_Assay start Prepare methanolic solution of test compound and DPPH radical solution mix Mix test compound solution with DPPH solution start->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate COX_Assay start Prepare enzyme (COX-1 or COX-2), substrate (arachidonic acid), and test compound solutions preincubate Pre-incubate enzyme with test compound start->preincubate initiate Initiate reaction by adding arachidonic acid preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction (e.g., with acid) incubate->stop quantify Quantify prostaglandin production (e.g., PGE2 by ELISA) stop->quantify calculate Calculate % inhibition and IC50 value quantify->calculate

Caption: Workflow for the in vitro COX inhibition assay.

  • Reagent Preparation: Prepare solutions of the COX enzyme (either COX-1 or COX-2), the substrate (arachidonic acid), and the test compound at various concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the test compound for a specific time to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Quantification: The amount of prostaglandin produced (e.g., PGE₂) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of COX inhibition is calculated, and the IC₅₀ value is determined.

Expected Performance:

  • Salicylic Acid: The active metabolite of aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.

  • Gentisic Acid: Also a metabolite of aspirin, it has demonstrated anti-inflammatory properties, though generally less potent than salicylic acid.

  • 2-(Benzyloxy)-5-hydroxybenzoic Acid: The bulky benzyloxy group could influence its binding to the active site of COX enzymes. Its increased lipophilicity might enhance its interaction with the hydrophobic channel of the COX active site, potentially leading to altered inhibitory activity and selectivity compared to salicylic acid.

Structure-Activity Relationship (SAR) Insights

The comparison of these three molecules provides valuable insights into the structure-activity relationships of benzoic acid derivatives:

  • Hydroxylation: The presence and position of hydroxyl groups are critical for antioxidant activity. Dihydroxylated derivatives like gentisic acid are generally more potent antioxidants than monohydroxylated ones like salicylic acid.

  • Lipophilicity: The introduction of a lipophilic group, such as the benzyloxy moiety, significantly increases the LogP value. This can have a dual effect: enhancing membrane permeability and potentially improving interaction with hydrophobic binding pockets of enzymes, but also decreasing aqueous solubility, which can pose formulation challenges.

  • Steric Hindrance: The bulky benzyloxy group may introduce steric hindrance, which could either enhance or diminish binding to target enzymes depending on the topology of the active site.

Conclusion and Future Directions

This comparative guide highlights the significant impact of structural modifications on the physicochemical and potential biological properties of benzoic acid derivatives. While 2-(Benzyloxy)-5-hydroxybenzoic acid presents an interesting profile with increased lipophilicity, a comprehensive understanding of its therapeutic potential requires direct comparative experimental studies.

Future research should focus on:

  • Direct Comparative Assays: Performing antioxidant and anti-inflammatory assays for 2-(Benzyloxy)-5-hydroxybenzoic acid, salicylic acid, and gentisic acid under identical experimental conditions to obtain reliable comparative IC₅₀ values.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profiles of 2-(Benzyloxy)-5-hydroxybenzoic acid in animal models to understand how its increased lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) and overall efficacy.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify and characterize the specific biological targets of 2-(Benzyloxy)-5-hydroxybenzoic acid.

By systematically exploring the structure-activity relationships within this class of compounds, researchers can pave the way for the development of novel and more effective therapeutic agents.

References

  • Vennerstrom, J. L., & Holmes, T. J. (1986). Synthesis of 2,5‐dihydroxy[carboxy‐14C]benzoic acid for electrochemical protein modification. Journal of Labelled Compounds and Radiopharmaceuticals, 23(3), 313-316.
  • Falzone, L., Salomone, S., & Libra, M. (2018). Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium. Frontiers in Pharmacology, 9, 1300.
  • Khadem, S., & Marles, R. J. (2010). Monocyclic Phenolic Acids; Hydroxy-and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005.
  • Shalita, A. R. (1989). Comparison of a salicylic acid cleanser and a benzoyl peroxide wash in the treatment of acne vulgaris. Clinical Therapeutics, 11(2), 264-267.
  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Gentisic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.

Sources

A Comparative Guide to the Biological Activity of Dihydroxybenzoic Acids: Uncovering Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of dihydroxybenzoic acid (DHBA) isomers. While the initial compound of interest, 2-(Benzyloxy)-5-hydroxybenzoic acid, is a synthetic derivative, its biological relevance is best understood by first examining its core structure: 2,5-dihydroxybenzoic acid (gentisic acid). Therefore, this document focuses on the structure-activity relationships (SAR) of the six primary DHBA isomers to provide a foundational understanding for researchers in pharmacology, medicinal chemistry, and drug development. We will explore how the simple repositioning of a hydroxyl group on the benzoic acid scaffold dramatically alters biological function, supported by quantitative data and established experimental protocols.

Introduction to Dihydroxybenzoic Acids (DHBAs)

Dihydroxybenzoic acids are a class of phenolic acids found widely in the plant kingdom and are significant components of the human diet.[1] As secondary metabolites, they play crucial roles in plant defense and signaling.[2][3] In humans, they are recognized for a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The biological activity of these compounds is intimately linked to the number and, critically, the position of the hydroxyl (-OH) groups on the aromatic ring.[6]

This guide will compare the following six key isomers:

  • 2,3-Dihydroxybenzoic Acid (Pyrocatechuic Acid)

  • 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

  • 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

  • 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)

  • 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

  • 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)

By understanding the inherent activities of these core structures, we can better predict and rationalize the effects of synthetic modifications, such as the addition of a benzyloxy group to gentisic acid, a strategy often employed to modulate properties like lipophilicity and bioavailability.

Comparative Analysis of Biological Activities

The positioning of the two hydroxyl groups relative to the carboxylic acid function dictates the molecule's electronic properties, hydrogen-donating ability, and steric profile, thereby governing its biological effects.

Antioxidant Activity

The primary mechanism behind the bioactivity of many DHBAs is their ability to scavenge free radicals and chelate pro-oxidant metal ions. This antioxidant capacity is highly dependent on the isomer's structure.

Causality and Structure-Activity Relationship: The strongest antioxidant activity is observed in isomers where the hydroxyl groups are in ortho (e.g., 2,3-DHBA and 3,4-DHBA) or para (e.g., 2,5-DHBA) positions relative to each other.[6] This arrangement facilitates the stabilization of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding. In contrast, isomers with meta-positioned hydroxyl groups (2,4-DHBA, 2,6-DHBA, and 3,5-DHBA) exhibit significantly weaker radical scavenging capabilities.[6] Studies consistently show that 2,5-DHBA (gentisic acid) and 3,4-DHBA (protocatechuic acid) are among the most potent antioxidants in this class.[6][7] Gentisic acid, for instance, has been shown to be approximately twice as effective an antioxidant as ascorbic acid in certain assays.[8] This potent activity allows it to inhibit the oxidation of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis.[4][6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several DHBA isomers have demonstrated significant anti-inflammatory properties, often linked to their antioxidant capacity.

Mechanistic Insights: Protocatechuic acid (3,4-DHBA) is a well-studied anti-inflammatory agent.[9] Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), enzymes (e.g., COX-2, iNOS), and adhesion molecules.[12][13] Protocatechuic acid can suppress the activation of NF-κB, thereby downregulating this entire inflammatory cascade.[9][14] Gentisic acid (2,5-DHBA) also exhibits anti-inflammatory effects, in part by inhibiting cyclooxygenase (COX) activity, similar to its metabolic precursor, aspirin, which reduces the formation of prostaglandins.[4]

Anticancer and Cytotoxic Potential

The ability to modulate cell proliferation and induce apoptosis (programmed cell death) in cancer cells is another critical area of DHBA activity.

Isomer-Specific Effects: Protocatechuic acid (3,4-DHBA) has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[9] This effect is often mediated through the activation of stress-related signaling pathways like JNK and p38 MAPK.[9] Gentisic acid (2,5-DHBA) has also been implicated in anticancer activity by inhibiting ornithine decarboxylase (ODC), a rate-limiting enzyme in tumor promotion.[6] In a comparative study against human breast cancer cell lines, various DHBAs displayed a range of cytotoxic effects, with IC50 values from 0.36 mM to 4.77 mM, demonstrating that even within the same cell line, the isomeric structure dictates the potency.[7]

Quantitative Data Summary: Antioxidant Potency

To provide a clear, objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of DHBA isomers from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant potency.

CompoundIsomerDPPH Radical Scavenging IC50 (µM)Reference
2,3-Dihydroxybenzoic Acid ortho~15-25[6]
3,4-Dihydroxybenzoic Acid ortho~10-20[6][9]
2,5-Dihydroxybenzoic Acid para~10-15[6][7][8]
2,6-Dihydroxybenzoic Acid meta> 1000[6]
3,5-Dihydroxybenzoic Acid meta> 1000[6]
2,4-Dihydroxybenzoic Acid meta> 120,000[6]
(Note: IC50 values can vary based on specific experimental conditions. The values presented are representative ranges for comparative purposes.)

This data clearly validates the structure-activity relationship: isomers with ortho and para hydroxyl groups are orders of magnitude more potent as radical scavengers than those with meta arrangements.

The Role of the Benzyloxy Group: A Mechanistic Perspective

The target molecule, 2-(Benzyloxy)-5-hydroxybenzoic acid , is a derivative of the highly active 2,5-dihydroxybenzoic acid (gentisic acid). The introduction of a benzyl group in place of a phenolic proton is a common strategy in medicinal chemistry with several potential consequences:

  • Prodrug Strategy: The benzyloxy group can render the molecule inactive until it is cleaved by metabolic enzymes (e.g., cytochrome P450s) in vivo. This cleavage would release the active parent compound, gentisic acid, potentially improving its pharmacokinetic profile or enabling targeted delivery.

  • Increased Lipophilicity: The bulky, nonpolar benzyl group significantly increases the molecule's lipophilicity compared to the parent DHBA. This can enhance its ability to cross cellular membranes, potentially leading to increased intracellular concentrations and altered biological activity.

  • Altered Target Binding: The steric bulk of the benzyloxy group can fundamentally change how the molecule interacts with biological targets. It may block binding to the receptors of gentisic acid or enable binding to new targets, leading to a completely different pharmacological profile.

Without direct experimental data on 2-(Benzyloxy)-5-hydroxybenzoic acid, its activity remains speculative. However, based on these principles, it is critical for researchers to evaluate both the derivative and its parent compound to understand if it acts as a prodrug, a more lipophilic version of the active agent, or a novel compound with distinct activities.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. Below is a self-validating protocol for a standard antioxidant assay.

DPPH Radical Scavenging Assay

This protocol details a common and reliable method for assessing the free radical scavenging activity of the compounds.[15][16][17]

Principle: The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each DHBA isomer and the benzyloxy derivative in methanol.

    • Serial Dilutions: Prepare a series of dilutions from the stock solutions to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution into a set of test tubes.

    • Add 2.0 mL of the 0.2 mM DPPH methanolic solution to each tube.

    • Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % Inhibition against the concentration of each compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis.[18]

Visualization of Pathways and Workflows

Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.2 mM DPPH Solution mix Mix 1 mL Sample with 2 mL DPPH prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 Value calculate->plot

Caption: Experimental workflow for the DPPH radical scavenging assay.

NFkB_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA Binding NFkB_nuc->DNA Genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, iNOS) DNA->Genes PCA Protocatechuic Acid (3,4-DHBA) PCA->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Protocatechuic Acid.

Conclusion

The biological activity of dihydroxybenzoic acids is profoundly dictated by the isomeric position of their hydroxyl groups. Compounds with ortho- and para-oriented hydroxyls, such as 2,3-DHBA, 3,4-DHBA (protocatechuic acid), and 2,5-DHBA (gentisic acid), exhibit potent antioxidant and anti-inflammatory activities that are significantly greater than their meta-substituted counterparts. This structure-activity relationship is fundamental for predicting the function of novel derivatives.

The introduction of a benzyloxy group, as in 2-(Benzyloxy)-5-hydroxybenzoic acid, serves as a classic example of synthetic modification. It is likely to function as a prodrug for the highly active gentisic acid or as a more lipophilic analogue. Further experimental validation is required to elucidate its specific pharmacological profile. This guide provides the foundational data and methodologies necessary for researchers to undertake such investigations and to rationally design new therapeutic agents based on the versatile dihydroxybenzoic acid scaffold.

References

  • Juurlink, B. H. J., & B. H. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13(1), 63. [Link]

  • Juurlink, B. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. ResearchGate. [Link]

  • Karpińska, A. (2023). Comparison of the antioxidant activity of the tested hydroxybenzoic acids. ResearchGate. [Link]

  • Juurlink, B. (2014). Structures of the isomers of dihydroxybenzoic acid. ResearchGate. [Link]

  • Roy, A., et al. (2010). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PLoS ONE, 5(10), e13334. [Link]

  • Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(6), 3097. [Link]

  • Semaming, Y., et al. (2015). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine, 2015, 593902. [Link]

  • Salehi, B., et al. (2019). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Foods, 8(10), 493. [Link]

  • Shi, X., et al. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211-219. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • D'Angelo, S., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. International Journal of Molecular Sciences, 24(3), 2736. [Link]

  • Wang, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. MDPI. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Shahidi, F., & Liyana-Pathirana, C. (2007). Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids. ResearchGate. [Link]

  • de Souza, L. K., et al. (2024). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? MDPI. [Link]

  • Altemimi, A. B., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC. Journal of Food Science and Technology, 46(6), 559-562. [Link]

  • Lende, A. B., et al. (2011). Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice. ResearchGate. [Link]

  • Siveen, K. S., et al. (2014). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Mutation Research/Reviews in Mutation Research, 768, 118-129. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Jiang, T., et al. (2022). The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway. Frontiers in Immunology, 13, 1037748. [Link]

  • Erukainure, O. L., et al. (2017). Protocatechuic Acid, a Phenolic from Sansevieria roxburghiana Leaves, Suppresses Diabetic Cardiomyopathy via Stimulating Glucose Metabolism, Ameliorating Oxidative Stress, and Inhibiting Inflammation. Frontiers in Pharmacology, 8, 831. [Link]

  • Tiwari, B. K., & Pandey, K. B. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

  • Juurlink, B. H. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63. [Link]

  • Wu, M., et al. (2025). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE-/- Mice. NCBI. [Link]

  • Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(9), 15785-15817. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of 2-(Benzyloxy)-5-hydroxybenzoic acid. Moving beyond a simple recitation of methods, we will explore the underlying principles, experimental nuances, and the strategic rationale for employing a multi-technique approach to ensure the highest confidence in your material's quality.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and logical approach to the synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid involves the selective benzylation of 2,5-dihydroxybenzoic acid.

This reaction, typically carried out in the presence of a base and a benzylating agent (e.g., benzyl bromide), is not without its challenges. The presence of two hydroxyl groups with different reactivities necessitates careful control of reaction conditions to favor mono-benzylation at the desired position.

A Plausible Synthetic Pathway:

2,5-Dihydroxybenzoic_Acid 2,5-Dihydroxybenzoic Acid Base_Benzyl_Bromide Base (e.g., K₂CO₃) Benzyl Bromide 2,5-Dihydroxybenzoic_Acid->Base_Benzyl_Bromide Product 2-(Benzyloxy)-5-hydroxybenzoic acid Base_Benzyl_Bromide->Product Impurity1 Unreacted Starting Material (2,5-Dihydroxybenzoic Acid) Base_Benzyl_Bromide->Impurity1 Incomplete Reaction Impurity2 Dibenzylated Byproduct (2,5-Dibenzyloxybenzoic Acid) Base_Benzyl_Bromide->Impurity2 Over-alkylation Impurity3 Positional Isomer (5-(Benzyloxy)-2-hydroxybenzoic acid) Base_Benzyl_Bromide->Impurity3 Non-selective Alkylation Impurity4 Residual Benzylating Agent/ Benzyl Alcohol Base_Benzyl_Bromide->Impurity4 Residuals

Caption: Plausible synthetic route and potential impurities.

Based on this synthetic strategy, the primary impurities to anticipate are:

  • Unreacted Starting Material: 2,5-dihydroxybenzoic acid.

  • Over-alkylation Product: 2,5-bis(benzyloxy)benzoic acid.

  • Positional Isomer: 5-(Benzyloxy)-2-hydroxybenzoic acid, arising from the non-selective benzylation of the other hydroxyl group.

  • Residual Reagents and Byproducts: Benzyl bromide, benzyl alcohol (from hydrolysis of benzyl bromide), and the base used in the reaction.

A comprehensive analytical approach must be capable of separating and detecting these potential contaminants.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete and reliable assessment.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.>95% (typically determined by peak area normalization).High sensitivity and resolution for separating complex mixtures; quantitative.Requires method development; reference standards needed for absolute quantification.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical shifts, signal integration, and coupling patterns that confirm the molecular structure and can reveal the presence of impurities with distinct signals.Absence of impurity signals above a certain threshold (e.g., 1%).Provides detailed structural information; can be quantitative (qNMR).Less sensitive for detecting trace impurities compared to HPLC.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation of the target compound and identification of impurities based on their mass.Presence of the expected molecular ion peak and absence of significant unexpected ions.Highly sensitive; provides molecular weight information.Isomers are often indistinguishable; ionization efficiency can vary between compounds.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting range close to the literature value.A narrow melting range (e.g., < 2 °C).Simple and rapid technique for a preliminary assessment of purity.Insensitive to small amounts of impurities; some impurities may not depress the melting point.[1][2]

Experimental Protocols for Purity Validation

The following protocols provide a starting point for the analysis of synthesized 2-(Benzyloxy)-5-hydroxybenzoic acid. Method optimization may be required based on the specific instrumentation and the observed impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its high resolving power and sensitivity. A reversed-phase method is generally suitable for a moderately polar compound like 2-(Benzyloxy)-5-hydroxybenzoic acid.

Workflow for HPLC Analysis:

Sample_Prep Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent (e.g., Methanol). Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System with UV Detector Column C18 Reversed-Phase Column Mobile_Phase Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer, pH 4.4) and an organic modifier (e.g., Methanol or Acetonitrile). [5, 11] Detection UV Detection (e.g., at 233 nm or 254 nm) [5, 14] Injection->HPLC_System Data_Analysis Data Analysis: Determine the retention time of the main peak and the area percentage of all peaks. Detection->Data_Analysis

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized 2-(Benzyloxy)-5-hydroxybenzoic acid in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer with a pH of 4.4) and an organic solvent (e.g., methanol or acetonitrile).[3] A gradient elution from a lower to a higher concentration of the organic solvent is often effective in separating compounds with a range of polarities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 233 nm or 254 nm).[3][4]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and can also provide information about the presence of impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the acidic proton of the carboxylic acid and hydroxyl group. The integration of these signals should be consistent with the number of protons in the molecule.[5] Impurity signals will appear as additional peaks in the spectrum.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals for the molecule. The chemical shifts of these signals provide further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Step-by-Step Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and can be performed in both positive and negative ion modes.

  • Analysis:

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

    • The observed mass-to-charge ratio should correspond to the calculated molecular weight of 2-(Benzyloxy)-5-hydroxybenzoic acid (C₁₄H₁₂O₄, Molecular Weight: 244.24 g/mol ).[6]

Melting Point Analysis

A simple yet effective preliminary check of purity.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[7]

  • Measurement: Place a small amount of the finely powdered sample into a capillary tube.[7]

  • Determination: Heat the sample in a melting point apparatus and record the temperature at which the sample begins to melt and the temperature at which it is completely molten. A pure compound will have a sharp melting range (typically less than 2°C).[2] Impurities will generally cause a depression and broadening of the melting range.[2]

Conclusion: An Integrated Approach to Purity Validation

The validation of synthesized 2-(Benzyloxy)-5-hydroxybenzoic acid requires a multi-technique approach to provide a comprehensive and trustworthy assessment of its purity. While HPLC is the primary tool for quantitative purity analysis and detection of minor impurities, NMR and MS are essential for unambiguous structural confirmation and molecular weight verification. Melting point analysis serves as a rapid and valuable preliminary check. By integrating the data from these complementary techniques, researchers can have high confidence in the quality of their synthesized material, a critical prerequisite for its use in further research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11817392, 5-(Benzyloxy)-2-hydroxybenzoic acid. Retrieved from [Link].

  • Brauch, C. B. (1955). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation. Retrieved from [Link].

  • Google Patents. (n.d.). Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals, 28(2).
  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link].

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), M1833.
  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Alwan, M. A. F., Ibrahim, W. A., & Abdulateef, M. H. (2020). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. ResearchGate. Retrieved from [Link].

  • Quora. (2018). How can benzoic acid be tested for purity? Retrieved from [Link].

  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved from [Link].

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link].

  • Reddit. (2021). Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason? Retrieved from [Link].

  • ThaiScience. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link].

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link].

  • ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). Retrieved from [Link].

  • YouTube. (2017). 27B. Melting Point of Benzoic Acid. Retrieved from [Link].

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link].

  • ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link].

  • Brauch, C. B. (1955). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions analysis interpretation. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). 6.1B: Uses of Melting Points. Retrieved from [Link].

  • Unknown. (n.d.). Experiment 3 – Melting Points. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Retrieved from [Link].

  • MassBank. (2017). Benzoic acid; LC-ESI-QTOF; MS2; CE: 20; R=; [M+H]+. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. Retrieved from [Link].

  • Scribd. (n.d.). Benzoic Acid Purification & Melting Point. Retrieved from [Link].

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Antioxidant Activity of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Antioxidants and the Promise of Hydroxybenzoic Acids

In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, a phenomenon driven by the overproduction of reactive oxygen species (ROS). These highly reactive molecules can inflict damage upon crucial cellular components like DNA, proteins, and lipids, contributing to the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants are the cell's primary defense, neutralizing these threats by donating electrons or hydrogen atoms to stabilize free radicals.[3]

Among the vast arsenal of natural and synthetic antioxidants, hydroxybenzoic acids—a class of phenolic compounds found widely in plants, fruits, and vegetables—have garnered significant scientific interest.[1][4] Their basic structure, a carboxylic acid group attached to a benzene ring bearing one or more hydroxyl (-OH) groups, is a versatile scaffold for potent antioxidant activity. Understanding the quantitative differences in this activity across various derivatives is paramount for developing novel therapeutics and functional foods. This guide provides a comprehensive comparison of these derivatives, grounded in established experimental methodologies and an exploration of their structure-activity relationships.

Part 1: Quantifying Antioxidant Power: A Review of Key Methodologies

To objectively compare antioxidant activity, researchers rely on a suite of in vitro assays. Each method is based on a distinct chemical principle, and understanding these mechanisms is crucial for interpreting results and selecting the appropriate assay for a given research question. The choice of assay is not trivial; it dictates the type of antioxidant mechanism being measured (e.g., hydrogen atom transfer vs. single electron transfer) and can influence the rank order of potency among tested compounds.

Here, we dissect three of the most prevalent assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to assess the ability of a compound to act as a free radical scavenger.[5]

  • Principle of Action: The core of this assay is the stable DPPH free radical, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[6][7] When an antioxidant donates a hydrogen atom to the DPPH radical, it is reduced to the non-radical form, DPPH-H. This reduction process leads to a color change from violet to yellow, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

Caption: DPPH radical scavenging mechanism.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle of Action: The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[8] This creates a blue-green solution with absorption maxima at 645, 734, and 815 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the DPPH and ABTS assays which measure radical scavenging, the FRAP assay quantifies the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]

  • Principle of Action: The assay utilizes a colorless ferric complex (Fe³⁺-TPTZ) which, at low pH, is reduced by antioxidants to the ferrous form (Fe²⁺-TPTZ).[10] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[10] The change in absorbance is directly related to the total reducing power of the electron-donating antioxidants in the sample.[3]

Caption: Key structural features governing antioxidant activity.

Part 4: Validated Experimental Protocols

For reproducibility and accuracy, adherence to standardized protocols is essential. The following are step-by-step methodologies for the DPPH and ABTS assays, designed for a 96-well plate format.

Protocol: DPPH Radical Scavenging Assay

A. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark at 4°C.

  • Test Compounds: Prepare stock solutions of hydroxybenzoic acid derivatives and a positive control (e.g., Trolox or Gallic Acid) in methanol. Create a series of dilutions from these stocks.

B. Assay Procedure: [2][7]1. Pipette 100 µL of the DPPH working solution into each well of a 96-well plate. 2. Add 100 µL of the various concentrations of your test compounds or standard to the wells. 3. For the blank (control), add 100 µL of methanol instead of the test compound. 4. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [6][7]5. Measure the absorbance at 517 nm using a microplate reader. [2] C. Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [5]Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test compound.

The IC50 value is then determined by plotting the % inhibition against the compound concentration.

Protocol: ABTS Radical Cation Decolorization Assay

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water. [11]3. ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. [8][11]4. On the day of the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [8] B. Assay Procedure: [12]1. Add 200 µL of the diluted ABTS•+ working solution to each well of a 96-well plate.

  • Add 5-10 µL of the test compounds or standard at various concentrations.

  • Shake the plate and incubate at room temperature for approximately 5-10 minutes. [12]4. Read the absorbance at 734 nm.

C. Calculation: The calculation for % inhibition is the same as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

Conclusion

The quantitative assessment of hydroxybenzoic acid derivatives reveals a clear and compelling structure-activity relationship. The potency of these compounds as antioxidants is fundamentally linked to the number and, critically, the position of their hydroxyl groups. Derivatives containing the catechol moiety, such as protocatechuic acid, and those with multiple hydroxyl groups, like gallic acid, stand out as exceptionally powerful antioxidants. This guide provides the foundational knowledge, comparative data, and validated protocols necessary for researchers to accurately evaluate these promising molecules, paving the way for their potential application in therapeutic and health-promoting contexts.

References

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). PubMed. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]

  • Comparison of antioxidant indexes for the series of hydroxybenzoic acids. ResearchGate. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PubMed Central, National Institutes of Health. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. J. Pharm. Sci. & Res. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. JPR. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • ABTS radical scavenging assay. Bio-protocol. [Link]

  • Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. researchgate.net. [Link]

  • FRAP Antioxidant Assay. G-Biosciences. [Link]

  • Investigation of the Antioxidant Activity of Hydroxycinnamic Acids, Hydroxybenzoic Acids, and Their Synthetic Diazomethane Derivatives. ResearchGate. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed Central, National Institutes of Health. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(Benzyloxy)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and trustworthy scientific process. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-(Benzyloxy)-5-hydroxybenzoic acid, moving beyond simple checklists to explain the critical reasoning behind each step.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(Benzyloxy)-5-hydroxybenzoic acid is an aromatic carboxylic acid solid. Based on GHS classifications, it presents several key hazards that directly inform our handling and disposal strategy.[1]

Primary Hazards:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

This hazard profile dictates that 2-(Benzyloxy)-5-hydroxybenzoic acid must be managed as a hazardous waste. The primary goal of our disposal procedure is to prevent its release into the environment and to eliminate any risk of exposure to personnel through ingestion, inhalation, or dermal contact.

Hazard Classification (GHS)DescriptionPrimary Mitigation Strategy
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Prevent dust formation and hand-to-mouth contact.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1]Use safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.[1]Handle in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with rigorous personal protection. The choice of PPE is a direct response to the identified hazards.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Wear safety glasses with side shields or, for tasks with a higher risk of dust generation, chemical splash goggles.[2]

  • Body Protection: A standard laboratory coat should be worn and fully fastened to protect against skin contact.[2]

  • Respiratory Protection: When handling larger quantities or if significant dust is anticipated, a NIOSH-approved respirator may be necessary.[3] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3][4]

Waste Segregation & Containerization Protocol

The foundation of proper chemical disposal is meticulous segregation and robust containment. Commingling incompatible waste streams is a frequent and dangerous laboratory error. As a carboxylic acid, 2-(Benzyloxy)-5-hydroxybenzoic acid requires specific containment considerations.

Step-by-Step Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container with a secure, screw-top lid.[5] The container must be made of a material compatible with acids, such as high-density polyethylene (HDPE) or glass. Crucially, do not use metal containers , as acids can corrode them, leading to leaks and potentially the generation of flammable hydrogen gas.[6][7]

  • Collect Solid Waste: Carefully transfer all waste 2-(Benzyloxy)-5-hydroxybenzoic acid powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) into the designated hazardous waste container.[3][8]

  • Minimize Dust: When transferring the solid, perform the work in a fume hood or use techniques that minimize dust generation to prevent inhalation exposure.[8][9]

  • Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "2-(Benzyloxy)-5-hydroxybenzoic acid"

    • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic")

    • The date accumulation started.[10]

  • Secure and Store: Keep the container tightly closed at all times except when adding waste.[5] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7] Ensure it is stored separately from incompatible materials, such as bases and strong oxidizing agents.[7][11]

Spill Management Protocol

Even with the most careful technique, spills can occur. A prepared, systematic response is essential to mitigate the hazard effectively.

Step-by-Step Protocol for Solid Spills:

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill area to prevent the spread of contamination.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: Gently cover the spill with an absorbent powder or chemical spill pads to prevent the powder from becoming airborne.[12] Do not sweep the dry powder, as this will create dust.[2][3]

  • Collect the Material: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[8][12]

  • Decontaminate the Area: Wipe the spill area with a wet paper towel or cloth to remove any remaining residue.[12] This decontamination step is critical to ensure no irritant remains on the surface.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials (absorbent pads, paper towels, gloves) into the hazardous waste container.[12]

  • Seal and Label: Securely close the waste container and ensure it is properly labeled for disposal.

Disposal Workflow & Logistics

The final stage of the disposal process involves the transfer of the accumulated waste to a certified disposal facility, which is almost always coordinated through your institution's Environmental Health and Safety (EHS) office.

Workflow:

  • Accumulation: Collect waste in the properly labeled container within your lab's SAA.

  • Request Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 90 days to one year, depending on generator status), schedule a waste pickup with your EHS office.[6][7]

  • Hand-Off: EHS personnel or a licensed hazardous waste transporter will collect the container and transport it to a Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Documentation: Ensure all institutional paperwork is completed to maintain a "cradle-to-grave" record of the waste, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[13]

G Disposal Decision Workflow for 2-(Benzyloxy)-5-hydroxybenzoic Acid cluster_0 cluster_1 Step 1: Containment cluster_2 Step 2: Storage cluster_3 Step 3: Final Disposal A Waste Generation (Solid, Contaminated PPE, Spill Residue) B Select Compatible Container (HDPE or Glass, NOT Metal) A->B C Transfer Waste (Minimize Dust Generation) B->C D Affix Hazardous Waste Label (Full Name, Hazards, Date) C->D E Securely Close Container D->E F Store in Designated SAA (Segregate from Incompatibles) E->F G Container Full or Time Limit Reached? F->G G->F No H Schedule Pickup with EHS Office G->H Yes I Transfer to Licensed TSDF (Complete Documentation) H->I

Caption: Decision workflow for the safe disposal of 2-(Benzyloxy)-5-hydroxybenzoic acid.

References

  • Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 - The University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard) - NIST. (2015). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022). Retrieved from [Link]

  • Safety Data Sheet - RecSupply. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs - Duke University. (n.d.). Retrieved from [Link]

  • Acid and Caustic Solutions - Occupational Safety and Health Administration (OSHA). (n.d.). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA. (2025). Retrieved from [Link]

  • 5-(Benzyloxy)-2-hydroxybenzoic acid - PubChem. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. (n.d.). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document - US EPA. (n.d.). Retrieved from [Link]

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022). Retrieved from [Link]

  • Cleaning Up Biohazardous Spills - University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). - eCFR. (n.d.). Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response - West Virginia University. (2023). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. (2025). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.